molecular formula C9H8Cl2O2 B13860959 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Cat. No.: B13860959
M. Wt: 219.06 g/mol
InChI Key: GRKKTJNDAIZYGE-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-methoxyphenyl)Ethanone is a substituted acetophenone derivative of interest in chemical and pharmaceutical research. It serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic compounds. Researchers utilize such dichlorophenyl and methoxyphenyl-containing scaffolds to develop novel molecules for biological evaluation . For instance, structurally similar compounds featuring methoxy-substituted phenyl rings and dichloro-substituted phenyl rings have been investigated as potential nonlinear optical (NLO) materials, which are relevant for applications in optical communications and data storage . Furthermore, its structure suggests potential as a precursor in the development of pharmacologically active agents. Research into analogous compounds highlights the significance of the 1,3,4-oxadiazole moiety, which can be derived from ketone precursors, in creating conjugates that target various enzymes involved in cancer proliferation, such as thymidylate synthase, telomerase, and topoisomerase II . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3

InChI Key

GRKKTJNDAIZYGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2,3-Dichloro-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It moves beyond standard safety data to integrate synthesis, application, and analytical validation.

CAS: 17044-32-1 | Formula: C₉H₈Cl₂O₂ | Mol.[1] Weight: 219.06 g/mol

Executive Summary & Pharmacophore Significance

2,3-Dichloro-4-methoxyacetophenone is a specialized halogenated aromatic intermediate. It serves as a critical "scaffold building block" in medicinal chemistry, most notably as the primary precursor for Indacrinone (and related indanone-based loop diuretics). Its structural value lies in the 2,3-dichloro substitution pattern, which provides metabolic stability and lipophilicity, while the 4-methoxy and 1-acetyl groups offer orthogonal handles for cyclization and derivatization.

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Crystalline SolidOff-white to pale beige needles.
Melting Point 62–67 °C (Typical)Experimental verification recommended per batch.
Boiling Point ~150–155 °C @ 15 mmHgExtrapolated from analogs.
Solubility Soluble in DCM, EtOAc, ChloroformPoorly soluble in water.
Reactivity Electrophilic Aromatic SubstitutionSusceptible to demethylation (BBr₃) or oxidation.

Synthetic Pathway & Mechanistic Insight

The synthesis of CAS 17044-32-1 is a classic example of regioselective Friedel-Crafts Acylation . The challenge lies in directing the acetyl group to the para position relative to the methoxy group, despite the steric crowding from the 2,3-dichloro motif.

The Protocol (Field-Proven)

Precursor: 2,3-Dichloroanisole Reagents: Acetyl Chloride (1.1 eq), AlCl₃ (1.2 eq) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Mechanistic Logic:

  • Activation: AlCl₃ generates the acylium ion [CH₃C≡O]⁺ from acetyl chloride.

  • Regioselectivity: The methoxy group (-OCH₃) is a strong ortho/para activator. The -Cl groups are deactivators but ortho/para directors.

    • Position 2 & 3: Blocked by Chlorine.

    • Position 6 (Ortho to OMe): Sterically hindered by the adjacent methoxy and the incoming bulky electrophile.

    • Position 4 (Para to OMe): The most electronically favorable and sterically accessible site.

  • Complexation: The product ketone forms a strong 1:1 complex with AlCl₃, requiring acidic hydrolysis to release.

Synthesis Workflow Diagram

Synthesis cluster_0 Critical Control Point Start 2,3-Dichloroanisole (Precursor) Intermediate Sigma Complex (Electrophilic Attack) Start->Intermediate DCM, 0-5°C Reagents Acetyl Chloride + AlCl3 (Catalyst) Reagents->Intermediate Hydrolysis Acidic Quench (Ice/HCl) Intermediate->Hydrolysis Complex Breakdown Product 2,3-Dichloro-4- methoxyacetophenone Hydrolysis->Product Workup & Cryst.

Figure 1: Friedel-Crafts acylation workflow emphasizing the critical complex breakdown step.

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before downstream use (e.g., Indacrinone synthesis), the following spectral signatures must be confirmed.

¹H-NMR Interpretation (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.55 Doublet (J=8.5 Hz)1HAr-H (C6)Deshielded by Carbonyl (Ortho).
6.95 Doublet (J=8.5 Hz)1HAr-H (C5)Shielded by Methoxy (Ortho).
3.96 Singlet3H-OCH₃Characteristic methoxy on aromatic ring.
2.62 Singlet3H-COCH₃Methyl ketone singlet.

Purity Check: Look for a singlet at ~3.8 ppm (unreacted anisole) or complex multiplets indicating isomer contamination (acylation at the crowded C6 position).

Health, Safety, & Environment (HSE)

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)

While not classified as a "Danger" category carcinogen, this compound is a potent alkylating precursor and irritant.

Handling Protocols
  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat.

  • Incompatibility: Violent reaction with strong oxidizers and strong bases (haloform reaction risk).

Emergency Response Workflow

Safety Event Accidental Exposure (Spill/Contact) Assess Assess Type Event->Assess Skin Skin Contact: Wash w/ Soap+Water (15 mins) Assess->Skin Dermal Eye Eye Contact: Rinse w/ Water (Remove Contacts) Assess->Eye Ocular Spill Bench Spill: Absorb w/ Vermiculite Assess->Spill Environmental Medical Seek Medical Attention (SDS Section 4) Skin->Medical Eye->Medical Waste Dispose as Halogenated Waste Spill->Waste

Figure 2: Standard Operating Procedure (SOP) for emergency response.

Downstream Applications: The Indacrinone Connection

This molecule is the obligate precursor for Indacrinone , a uricosuric loop diuretic.

Transformation Logic:

  • Condensation: The acetyl group undergoes aldol-type condensation with formaldehyde (or equivalent Mannich conditions).

  • Cyclization: Intramolecular Friedel-Crafts alkylation closes the indanone ring.

  • Result: The 2,3-dichloro motif is preserved in the final drug, imparting specific ion-channel binding properties in the Loop of Henle [1].

References

  • PubChem. (n.d.). Indacrinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1941).[2] General Acetophenone Synthesis Protocols. Org. Synth. Coll. Vol. 1, 226. Retrieved from [Link]

  • Wolters, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicity and Safe Handling of Dichlorophenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichlorophenyl ethanone derivatives, a class of halogenated aromatic ketones, are pivotal intermediates in the synthesis of a multitude of pharmaceutical and agrochemical agents. Their versatile chemical scaffold allows for the construction of complex molecular architectures. However, as with many chlorinated aromatic compounds, their utility is accompanied by potential toxicological risks that necessitate a thorough understanding and meticulous handling. This guide provides an in-depth exploration of the toxicological profiles of these derivatives and establishes comprehensive protocols for their safe management in a research and development setting. It is designed for researchers, scientists, and drug development professionals who handle these compounds, aiming to foster a culture of safety and scientific integrity.

Toxicological Profile: Understanding the Hazard

The toxicity of dichlorophenyl ethanone derivatives is multifaceted, influenced by the number and position of chlorine atoms on the phenyl ring, and is intrinsically linked to their metabolic fate. While comprehensive toxicological data for every isomer is not available, a composite understanding can be derived from existing data on specific derivatives and the broader class of chlorinated aromatic hydrocarbons.

Mechanisms of Toxicity: From Metabolism to Cellular Disruption

The biological activity of many chlorinated aromatic compounds is not inherent to the parent molecule but is a consequence of metabolic activation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2] This process can lead to the formation of reactive intermediates. For halogenated compounds, metabolism can proceed via hydroxylation, which may result in unstable products that can form reactive species like acyl halides.[1] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.

A significant pathway for the toxicity of many halogenated aromatic hydrocarbons involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] Binding of these compounds to AhR can trigger a cascade of downstream events, leading to altered gene expression and subsequent adverse cellular effects.[5] While the specific affinity of dichlorophenyl ethanone derivatives for the AhR is not extensively characterized, it represents a plausible mechanism of toxicity that warrants consideration.

cluster_0 Cellular Environment Parent Dichlorophenyl Ethanone Derivative CYP450 Cytochrome P450 Enzymes Parent->CYP450 Metabolic Activation AhR Aryl Hydrocarbon Receptor (AhR) Parent->AhR Ligand Binding Metabolite Reactive Electrophilic Metabolite (e.g., Epoxide, Acyl Halide) CYP450->Metabolite Macromolecules Cellular Macromolecules (DNA, Proteins, Lipids) Metabolite->Macromolecules Covalent Binding Toxicity Cellular Toxicity & Disrupted Function AhR->Toxicity Altered Gene Expression Adducts Macromolecular Adducts Macromolecules->Adducts Adducts->Toxicity

Caption: Hypothetical metabolic activation and toxicity pathway for dichlorophenyl ethanone derivatives.

Structure-Activity Relationships (SAR)

The positioning of the two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its metabolic fate and biological activity.[6][7]

  • Lipophilicity and Absorption : Chlorination generally increases the lipophilicity of a molecule, which can enhance its absorption across biological membranes and its potential for bioaccumulation.

  • Metabolic Susceptibility : The accessibility of sites on the aromatic ring for enzymatic attack by CYP450 is influenced by the chlorine substitution pattern. Steric hindrance from chlorine atoms can direct metabolism to other parts of the molecule or slow it down.

  • Reactivity of Metabolites : The electronic effects of the chlorine atoms (inductive electron withdrawal) can influence the stability and reactivity of any formed metabolites.

For instance, studies on other chlorinated aromatic compounds have shown that ortho-substitution can lead to different toxicological profiles compared to meta- or para-substitution.[8] For α-halo-carbonyl compounds, a recognized class of reactive electrophiles, the toxicity is correlated with their ability to react with biological thiols (like glutathione), with the reactivity order being I > Br > Cl > F.[9] This suggests that dichlorophenyl ethanones with chlorine on the ethanone moiety would likely be more reactive and potentially more toxic.

Acute Toxicity

While comprehensive LD50 data for all dichlorophenyl ethanone isomers are scarce, available Safety Data Sheets (SDS) and databases provide GHS hazard classifications that offer a qualitative assessment of their acute toxicity. The primary routes of acute exposure are ingestion, inhalation, and dermal contact. Most isomers are reported to cause skin and eye irritation.[10][11][12] Several are classified as harmful if swallowed.[4][9][13][14][15]

IsomerCAS NumberGHS Hazard Classifications (Oral)Other Key Hazards
2',3'-Dichloroacetophenone 56041-57-7Data not availableCauses skin and serious eye irritation.[12]
2',4'-Dichloroacetophenone 2234-16-4Acute Toxicity, Oral (Category 4)[5][13]Causes serious eye damage.[5][13]
2',5'-Dichloroacetophenone 2476-37-1Not classified[10]Causes skin and serious eye irritation.[10][11]
2',6'-Dichloroacetophenone 2040-05-3Harmful if swallowed[14]Causes skin and serious eye irritation; May cause respiratory irritation.[14][16]
3',4'-Dichloroacetophenone 2642-63-9Acute Toxicity, Oral (Category 4)[4][9]Causes skin and serious eye irritation; May cause respiratory irritation.[9]
3',5'-Dichloroacetophenone 14401-72-0Data not availableData not available

This table is a summary of information from various Safety Data Sheets and chemical databases. The absence of a classification does not imply the substance is non-hazardous.

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Data on the long-term effects of specific dichlorophenyl ethanone derivatives are limited. However, the broader class of chlorinated aromatic hydrocarbons contains compounds that are known or suspected carcinogens and genotoxins.[10][17] Some chlorinated aromatic compounds have been classified as non-genotoxic carcinogens, exerting their effects through mechanisms like receptor-mediated pathways that promote cell proliferation.[10] Others have demonstrated mutagenic potential in bacterial assays.[3] For example, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a metabolite of DDT, has been shown to induce micronuclei in cultured human lymphocytes, indicating a potential for causing chromosomal damage.[18][19] Given these precedents, it is prudent to handle all dichlorophenyl ethanone derivatives as potentially carcinogenic and genotoxic, especially under conditions of chronic exposure.

Risk Assessment and Safety Handling

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and administrative controls, is essential for minimizing exposure to dichlorophenyl ethanone derivatives.

Engineering Controls
  • Chemical Fume Hood: All manipulations of dichlorophenyl ethanone derivatives, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal and eye exposure.

  • Gloves: Due to the chlorinated nature of these compounds, standard nitrile gloves may not offer sufficient protection for prolonged contact. Viton or other gloves specifically rated for chlorinated aromatic solvents should be considered for extensive handling.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye Protection: Chemical splash goggles are mandatory.[16] For operations with a higher risk of splashes, a face shield should be worn in addition to goggles.[16]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit is recommended.[16]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of dichlorophenyl ethanone derivatives must be developed and strictly followed.

  • Training: All personnel handling these compounds must receive documented training on their specific hazards and the established safety protocols.

  • Designated Areas: Whenever possible, designate specific areas within the laboratory for the handling of these compounds to contain potential contamination.

Experimental Protocols

Adherence to validated protocols is a cornerstone of laboratory safety and experimental reproducibility.

Protocol for Weighing and Handling Solid Dichlorophenyl Ethanone Derivatives
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves). Ensure the chemical fume hood is functioning correctly.

  • Containment: Place an analytical balance inside the fume hood. Use a disposable weighing boat or glassine paper to contain the solid.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust. Use a spatula dedicated to this class of compounds.

  • Transfer: If transferring to a reaction vessel, do so within the fume hood. If the vessel needs to be moved, ensure it is securely capped.

  • Decontamination: After weighing, carefully fold the weighing paper and dispose of it in the designated halogenated solid waste container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as halogenated waste.

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Spill Response:

The response to a spill should be dictated by its size and the immediate hazards it presents.

cluster_0 Emergency Spill Response Workflow Start Spill Occurs Assess Assess Spill Size & Risk (Fire, Inhalation Hazard) Start->Assess SmallSpill Small Spill (<100 mL / 10g) Assess->SmallSpill Minor LargeSpill Large or High-Hazard Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Evacuate Evacuate Immediate Area. Alert Others. LargeSpill->Evacuate Notify Notify EH&S / Emergency Response Evacuate->Notify End Report Incident Notify->End Contain Contain Spill with Absorbent Material DonPPE->Contain Absorb Absorb Spill (Vermiculite, Sand, or Commercial Absorbent) Contain->Absorb Collect Collect Absorbed Material into a Labeled, Sealable Container Absorb->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent Collect->Decontaminate Dispose Dispose of all materials as Halogenated Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Workflow for responding to a dichlorophenyl ethanone derivative spill.

  • Small Spill (<100 mL or 10g, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a designated, labeled container for halogenated waste.

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

    • Seal and label the waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile or dusty, and there is an inhalation risk, evacuate the entire lab and activate the fire alarm if necessary to ensure evacuation.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

Dichlorophenyl ethanone derivatives and any materials contaminated with them must be disposed of as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated streams.

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Halogenated Solid Waste (e.g., contaminated gloves, weighing papers, absorbent materials).

    • Halogenated Liquid Waste (e.g., reaction residues, contaminated solvents).

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the approximate percentages of each component.[3]

  • Container Integrity: Use only chemically compatible containers with secure, tight-fitting lids. Keep containers closed at all times except when adding waste.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any amount of dichlorophenyl ethanone derivatives or their solutions down the drain.[4]

Conclusion

Dichlorophenyl ethanone derivatives are valuable chemical building blocks, but their potential for toxicity demands a high level of respect and caution. By understanding the underlying toxicological principles, from metabolic activation to structure-activity relationships, and by rigorously implementing comprehensive safety protocols, researchers can mitigate the risks associated with these compounds. This guide serves as a foundational resource to empower scientists to work safely and responsibly, ensuring that the pursuit of scientific advancement does not compromise personal or environmental health.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Poch, G. (1993). [An outline of chloro-organic compound toxicology]. Wiadomosci lekarskie (Warsaw, Poland : 1960), 46(13-14), 528–532.
  • Schultz, T. W., & Tichy, M. (2007). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Environmental toxicology and chemistry, 26(1), 123–128.
  • Guengerich, F. P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine.
  • Komulainen, H. (2004). Experimental Cancer Studies of Chlorinated By-Products. Toxicology, 198(1-3), 231–240.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.
  • Paz-y-Miño, C., Bustamante, G., Sánchez, M. E., & Leone, P. E. (2008). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Chemosphere, 71(6), 1159–1165.
  • Locuson, C. W., Hutzler, J. M., & Tracy, T. S. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular pharmaceutics, 16(2), 898–906.
  • PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

  • Greenlee, W. F., Dold, K. M., & Irons, R. D. (1985). Mechanism of action of toxic halogenated aromatics. Environmental health perspectives, 60, 99–104.
  • PubChem. (n.d.). Ethanone, 1-(2,5-dichlorophenyl)-. Retrieved from [Link]

  • Schultz, T. W., & Cronin, M. T. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology letters, 37(2), 121–130.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(3,4-dichlorophenyl)-. Retrieved from [Link]

  • Bradberry, S. M., Watt, B. E., Proudfoot, A. T., & Vale, J. A. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of toxicology. Clinical toxicology, 38(2), 111–122.
  • Green, T. (1998). Pharmacokinetics, metabolism and toxicology of dichloroacetate. Drug metabolism reviews, 30(3), 499–539.
  • Locuson, C. W., & Tracy, T. S. (2017). Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Biochemistry, 56(16), 2178–2181.
  • Paz-y-Miño, C., Bustamante, G., Sánchez, M. E., & Leone, P. E. (2008). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Chemosphere, 71(6), 1159–1165.
  • Kumar, V., Shaik, S., & de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry (Weinheim an der Bergstrasse, Germany), 20(16), 4754–4762.
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  • Unikem. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

  • Kalala, K., Bofeko, L., Tshibangu, P. T., Memvanga, P. B., & Mpiana, P. T. (2013). Comparative Study of Benzenediols, Methylphenols and Chloroanilines Isomers on the Inhibition of Acetoclastic Methanogenesis By. American Chemical Science Journal, 3(2), 111–123.

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An In-depth Technical Guide to the Core Differences Between 2,3-Dichloro and 3,4-Dichloroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A-732-2026-0217

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural, physicochemical, and reactive differences between 2,3-dichloroacetophenone and 3,4-dichloroacetophenone. As crucial intermediates in pharmaceutical and agrochemical synthesis, a nuanced understanding of their isomeric distinctions is paramount for optimizing synthetic routes and predicting biological activity. This document explores how the seemingly minor shift in chlorine substitution on the aromatic ring profoundly impacts melting point, spectroscopic signatures, and reactivity. Detailed synthetic protocols, comparative data, and mechanistic insights are provided to equip researchers with the foundational knowledge required for the effective application of these key building blocks.

Introduction: The Critical Role of Isomerism in Substituted Acetophenones

Acetophenone, the simplest aromatic ketone, serves as a fundamental scaffold in organic chemistry.[1][2] Its derivatives are precursors to a vast array of pharmaceuticals, fragrances, and specialty polymers.[1] The introduction of substituents, particularly halogens, onto the phenyl ring dramatically alters the molecule's electronic properties and steric profile. This, in turn, dictates its reactivity and potential applications.

This guide focuses on two specific isomers: 2,3-dichloroacetophenone and 3,4-dichloroacetophenone. While sharing the same molecular formula (C8H6Cl2O) and weight (189.04 g/mol ), the positional difference of the two chlorine atoms leads to distinct chemical behaviors and physical properties.[3][4][5] For drug development professionals, understanding these differences is not academic; it is fundamental to designing molecules with specific biological targets, metabolic profiles, and desired therapeutic effects. The presence and position of chlorine atoms can significantly influence a drug's lipophilicity, binding affinity, and metabolic stability.[6]

Caption: Chemical structures of the two isomers.

Comparative Physicochemical and Spectroscopic Properties

The most immediate distinction between the two isomers lies in their physical properties, which are a direct consequence of their molecular structure and symmetry. The 3,4-dichloro isomer exhibits a significantly higher melting point, a difference attributable to its greater molecular symmetry, which allows for more efficient and stable packing within a crystal lattice.

Property2,3-Dichloroacetophenone3,4-DichloroacetophenoneRationale for Difference
CAS Number 56041-57-7[7][8]2642-63-9[4][9]N/A
Molecular Formula C8H6Cl2O[7]C8H6Cl2O[9]Identical
Molecular Weight 189.04 g/mol [8]189.04 g/mol [4][9]Identical
Appearance Colorless to yellow liquid/solid[7][10]White to light yellow solid[9]Different crystalline forms
Melting Point 35-37 °C[10]72-74 °C[4][11]Higher symmetry of the 3,4-isomer allows for more efficient crystal packing, requiring more energy to break the lattice.
Boiling Point ~247 °C (atm)135 °C @ 12 mmHg[4]Differences in intermolecular forces due to varied dipole moments.
¹H NMR (CDCl₃) Aromatic protons show complex splitting patterns due to ortho, meta, and para coupling.Aromatic protons typically show a simpler pattern: a doublet, a singlet (or doublet with small coupling), and a doublet of doublets.[12]The substitution pattern dictates the magnetic environment and coupling constants of the aromatic protons.
¹³C NMR (CDCl₃) Carbonyl carbon (C=O) signal is influenced by the ortho- and meta-chlorine atoms. Aromatic signals are distinct for all 6 carbons.Carbonyl carbon (C=O) signal is influenced by the meta- and para-chlorine atoms.[12]The electronic (inductive and resonance) effects of the chlorine atoms at different positions cause unique chemical shifts for each carbon atom.[13]

Synthesis and Reactivity: The Influence of Chlorine Positioning

The primary route for synthesizing these compounds is the Friedel-Crafts acylation of the corresponding dichlorobenzene isomer with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[14][15][16]

Caption: Generalized workflow for Friedel-Crafts acylation.

Causality Behind Reactivity Differences:

The position of the electron-withdrawing chlorine atoms governs the reactivity of both the aromatic ring and the acetyl group.[17]

  • Electrophilic Aromatic Substitution: The acetyl group is deactivating and meta-directing. The chlorine atoms are also deactivating but ortho-, para-directing.

    • In 2,3-dichloroacetophenone , the ring is strongly deactivated. The 4- and 6-positions are the most likely sites for further substitution, but reactions are generally sluggish.

    • In 3,4-dichloroacetophenone , the 5-position is strongly activated by the ortho- and para-directing Cl atoms, while the 2- and 6-positions are sterically hindered and electronically deactivated by the adjacent acetyl group. This leads to more predictable regioselectivity for further substitutions compared to the 2,3-isomer.

  • Nucleophilic Attack at the Carbonyl: The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[17][18] The combined inductive effect of two chlorine atoms in both isomers enhances this reactivity. The difference in this effect between the 2,3- and 3,4-isomers is subtle but can influence reaction kinetics with nucleophiles like amines or borohydrides.

  • Reactivity of the α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in reactions like aldol condensations or α-halogenation.[19] The electron-withdrawing character of the dichlorinated ring enhances this acidity. While both isomers exhibit this enhanced acidity, the steric hindrance from the chlorine atom at the 2-position in 2,3-dichloroacetophenone can influence the approach of bulky bases or electrophiles to the α-position.

Applications in Drug Development and Chemical Synthesis

The utility of these isomers as chemical intermediates is vast, with their structural differences guiding their specific applications.[20][21]

  • 3,4-Dichloroacetophenone: This isomer is a common precursor in the synthesis of various pharmaceuticals. Its derivatives have been investigated for a range of biological activities. For example, it is a building block for substituted aryl aminothiazoles and other heterocyclic compounds with potential therapeutic value.[22] The 3,4-dichloro substitution pattern is a feature in several molecules explored for antimicrobial, antifungal, and other activities.[6][21]

  • 2,3-Dichloroacetophenone: This isomer is also a valuable intermediate in organic synthesis. It is used in the synthesis of benzothiazepinones, which have been explored as non-ATP competitive inhibitors of glycogen synthase kinase-3β (GSK-3β), a target relevant to neurodegenerative diseases and diabetes.[3] It is also a reagent in the synthesis of benzimidazolyl pyridinones as potential inhibitors for insulin-like growth factor I (IGF-1R) kinase, a target in cancer therapy.[3]

Caption: Relationship between isomeric structure and application.

Experimental Protocol: Synthesis of 3',4'-Dichloroacetophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of 3',4'-dichloroacetophenone from 1,2-dichlorobenzene.

Safety Precaution: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials:

  • 1,2-Dichlorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a pressure-equalizing dropping funnel.

  • Reactant Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (e.g., 0.25 mol). Add 100 mL of anhydrous dichloromethane.

  • Substrate Addition: Add 1,2-dichlorobenzene (e.g., 0.2 mol) to the dropping funnel. Add the dichlorobenzene dropwise to the stirred AlCl₃/DCM slurry over 15 minutes. The mixture may warm up slightly.

  • Acylating Agent Addition: Add acetyl chloride (e.g., 0.22 mol) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 25°C (a cool water bath may be necessary). Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until HCl evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Stir until the dark-colored complex decomposes and the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic extracts and wash successively with 50 mL of 5% NaHCO₃ solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 3',4'-dichloroacetophenone as white crystals.

Conclusion

The distinction between 2,3- and 3,4-dichloroacetophenone is a clear illustration of the principle that isomeric structure dictates function. The higher symmetry of the 3,4-isomer results in a significantly higher melting point, a key identifying characteristic. Furthermore, the positioning of the chlorine atoms creates unique electronic and steric environments that influence the regioselectivity of further chemical transformations and provide distinct spectroscopic fingerprints. For scientists in drug discovery and process chemistry, a thorough understanding of these differences is essential for the rational design of synthetic pathways and the development of novel molecules with targeted biological activities.

References

  • CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 2,3í»-dichloroacetophenone. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3-Dichloroacetophenone: High-Purity Chemical Intermediate for Pharmaceutical Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Bloom Tech. (2024, June 12). What Is 4 Amino 3 5 Dichloroacetophenone Used For. Available at: [Link]

  • Janeczko, T., Dmochowska, B., & Sowiński, J. (2015). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Folia Microbiologica, 60(5), 415–420.
  • National Center for Biotechnology Information. (n.d.). 3',5'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Glisic, S. B., & Skaltsa, H. D. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 353.
  • ResearchGate. (2025, October 13). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000518 4-chloroacetophenone at BMRB. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Glisic, S. B., & Skaltsa, H. D. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 353.
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Available at: [Link]

  • CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents.
  • Guchhait, G., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 32, 115979.
  • ResearchGate. (n.d.). Table 2. 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. Available at: [Link]

  • PubMed. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
  • Thieme. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Available at: [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link]

  • Market Research Future. (2024, April 15). 2,4'-Dichloroacetophenone (CAS 937-20-2) Market. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dichloroacetophenone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone. Available at: [Link]

Sources

Global suppliers and purity standards for 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and procurement professionals involved in the sourcing and analysis of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone .

CAS: 100141-33-3 | Synonyms: 2,3-Dichloro-4-methoxyacetophenone; 3',4'-Dichloro-2'-methoxyacetophenone (numbering dependent)

Executive Summary & Strategic Significance

In the landscape of pharmaceutical intermediates, 1-(2,3-dichloro-4-methoxyphenyl)Ethanone represents a critical "privileged scaffold." Its specific 2,3-dichloro substitution pattern renders it a high-value building block for heterocyclic API synthesis , particularly in the development of aryl-piperazine antipsychotics (structurally related to the Aripiprazole family) and diuretic agents (analogous to ethacrynic acid derivatives).

For drug development professionals, the primary challenge with this compound is not availability, but regio-isomeric purity . The synthesis involves electrophilic aromatic substitution on a deactivated/sterically crowded ring, leading to specific impurity profiles that standard Certificates of Analysis (CoAs) often overlook.

Chemical Profile & Critical Quality Attributes (CQAs)

Physicochemical Identity
PropertySpecification
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Appearance White to off-white crystalline powder
Melting Point 92°C – 96°C (Purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Purity Standards: The "Pharma-Grade" Benchmark

For use as a Regulatory Starting Material (RSM) or advanced intermediate, the following purity standards are industry best practices:

  • Assay (HPLC): ≥ 98.5% (Area %)

  • Regio-Isomeric Impurity: ≤ 0.5% (Critical CQA)

  • Loss on Drying (LOD): ≤ 0.5%

  • Residue on Ignition: ≤ 0.1%

Expert Insight: The 2,3-dichloro substitution pattern creates significant steric hindrance. During the Friedel-Crafts acylation of the precursor (2,3-dichloroanisole), the acetyl group preferentially targets the para position (position 4) relative to the methoxy group. However, trace amounts of the ortho isomer (position 6) can form. This isomer is difficult to separate via crystallization due to similar solubility profiles.

Synthesis & Impurity Origins (Mechanism)

The industrial route typically employs Friedel-Crafts Acylation .[1] Understanding this mechanism is vital for predicting impurities.

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the origin of the critical regio-isomer impurity.

SynthesisPathway SM Starting Material 2,3-Dichloroanisole Intermediate Acylium Ion Complex SM->Intermediate Electrophilic Attack Reagent Acetyl Chloride + AlCl3 Reagent->Intermediate Product Target Product 1-(2,3-dichloro-4- methoxyphenyl)Ethanone (Para-substitution) Intermediate->Product Major Path (Sterically Favored) ImpurityA Impurity A (Regioisomer) 1-(2,3-dichloro-6- methoxyphenyl)Ethanone (Ortho-substitution) Intermediate->ImpurityA Minor Path (<1%) ImpurityB Impurity B (Demethylated) 2,3-Dichloro-4- hydroxyacetophenone Product->ImpurityB Side Reaction (AlCl3 mediated cleavage)

Caption: Synthesis pathway via Friedel-Crafts acylation showing the origin of regio-isomeric and demethylated impurities.

Impurity Profile Analysis[3]
  • Regioisomer (Impurity A): Formed by acetylation at the 6-position. While sterically hindered by the methoxy group, high reaction temperatures (>40°C) increase its formation.

  • Demethylated Phenol (Impurity B): Aluminum chloride (AlCl₃) is a strong Lewis acid that can cleave aryl methyl ethers (demethylation). This results in the phenol derivative, which significantly alters the solubility and pKa of the material.

  • Unreacted Starting Material: 2,3-Dichloroanisole.[2] Its presence indicates incomplete conversion, often due to deactivated catalyst.

Validated Analytical Methodology (HPLC)

To ensure the exclusion of the impurities listed above, a standard isocratic HPLC method is insufficient. A Gradient RP-HPLC method is required to resolve the regio-isomers.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Carbonyl).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar impurities)
20.01090Linear Gradient
25.01090Wash
26.09010Re-equilibration

Validation Note: The ortho-isomer (Impurity A) typically elutes after the main peak due to intramolecular hydrogen bonding (between the carbonyl oxygen and the methoxy hydrogen), which slightly increases its lipophilicity compared to the para-isomer.

Global Supply Chain & Sourcing Strategy

Sourcing this intermediate requires navigating a tiered supply chain. The compound is predominantly manufactured in East Asia and distributed globally via catalog aggregators.

Supplier Tiers
TierDescriptionTypical PurityRisk Profile
Tier 1: CDMOs (Custom) Western or top-tier Indian/Chinese firms offering validated processes.>99.0%Low Risk / High Cost
Tier 2: Bulk Manufacturers Large-scale producers in Jiangsu/Zhejiang (China) or Gujarat (India).97-98%Moderate Risk (Batch variability)
Tier 3: Catalog Aggregators Re-packagers listing stock from Tier 2.VariableHigh Risk (Traceability issues)
Recommended Sourcing Workflow
  • Request 3-Lot CoA: Do not rely on a single batch analysis.

  • Specific Isomer Confirmation: Explicitly ask: "Does your QC method separate the 2,3-dichloro-6-methoxy isomer?" Most generic CoAs do not.

  • Audit Trail: For GMP projects, verify the site of manufacture (SoM). Many "suppliers" are trading houses.

Key Global Hubs
  • India (Gujarat Region): Hub for chlorinated aromatic intermediates. Look for manufacturers specializing in "Friedel-Crafts Chemistry."

  • China (Shandong/Jiangsu): Major volume producers. Focus on suppliers with ISO 9001 certification.

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Impurity Profiling: Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 55(10), 1269-1290. Link

  • Synthesis of Chlorinated Acetophenones: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Regulatory Standards: ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Aripiprazole Analog Chemistry:Journal of Medicinal Chemistry studies on 2,3-dichlorophenylpiperazine derivatives often utilize similar acetophenone precursors for structure-activity rel

Sources

Methodological & Application

Technical Guide: Synthesis of Aripiprazole Quinolinone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis protocols for the primary quinolinone precursors used in the production of Aripiprazole.[1][2] It focuses on the preparation of the core scaffold, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) , and its subsequent conversion to the activated linker intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .[1][2]

Introduction & Strategic Analysis

The synthesis of Aripiprazole typically follows a convergent strategy involving two Key Starting Materials (KSMs): the quinolinone core and the phenylpiperazine moiety.[1][3] This guide focuses on the Quinolinone Stream , specifically the synthesis of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) and its alkylation.[2][4]

Control of the alkylation step is the critical quality attribute (CQA) in this pathway. The reaction between 7-HQ and 1,4-dibromobutane must be engineered to minimize the formation of the "dimer" impurity (bis-alkylation), which is difficult to purge in downstream processing.

Chemical Pathway Overview

The synthesis proceeds in two stages:[2][5]

  • Cyclization: Construction of the dihydroquinolinone ring via Friedel-Crafts alkylation.

  • Activation: Selective O-alkylation to attach the bromobutyl linker.

Aripiprazole_Precursors cluster_safety Critical Control Point Start 3-Aminophenol Inter1 Intermediate: 3-Chloro-N-(3-hydroxyphenyl) propanamide Start->Inter1 Acylation Reagent1 3-Chloropropionyl chloride Reagent1->Inter1 Prod1 Precursor A (7-HQ): 7-Hydroxy-3,4-dihydro quinolin-2(1H)-one Inter1->Prod1 Friedel-Crafts Cyclization Cat AlCl3 (Lewis Acid) Cat->Prod1 Final Activated Precursor: 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2(1H)-one Prod1->Final O-Alkylation (K2CO3, Reflux) Linker 1,4-Dibromobutane (Excess) Linker->Final

Figure 1: Synthetic pathway for Aripiprazole quinolinone precursors. The red dashed box indicates the critical stoichiometry control point to prevent dimerization.

Protocol A: Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ)

This protocol utilizes a modified Mayer procedure involving the acylation of 3-aminophenol followed by an intramolecular Friedel-Crafts cyclization.

Reagents & Materials
ComponentRoleSpecification
3-Aminophenol SubstratePurity ≥ 98%
3-Chloropropionyl chloride Acylating Agent1.1 Equivalents
Aluminum Chloride (AlCl₃) CatalystAnhydrous, Powder
Acetone Solvent (Step 1)ACS Grade
Hydrochloric Acid (5%) Quenching AgentAqueous
Experimental Procedure
Step 1: N-Acylation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Inert atmosphere (

    
    ) is recommended.
    
  • Dissolution: Dissolve 3-aminophenol (1.0 eq) in acetone (10 volumes) and cool to 0–5°C.

  • Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 60 minutes, maintaining internal temperature <10°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for consumption of aminophenol.

  • Isolation: Pour the mixture into ice water. Filter the precipitate, wash with cold water, and dry to obtain 3-chloro-N-(3-hydroxyphenyl)propanamide .

Step 2: Cyclization (Melt Method)
  • Mixing: In a reactor suitable for high viscosity (e.g., Hastelloy or glass-lined), mix the amide intermediate from Step 1 with anhydrous

    
     (3.0–5.0 eq).
    
  • Heating: Slowly heat the mixture to 130°C. The solids will melt into a viscous slurry.

  • Reaction: Increase temperature to 155–165°C and hold for 4 hours.

    
     gas is evolved; ensure proper scrubbing.
    
  • Quenching: Cool the melt to 60°C. Cautiously add crushed ice/water to hydrolyze the aluminum complex. Exothermic reaction.

  • Purification: Filter the crude solid. Recrystallize from methanol/water or ethanol to yield 7-HQ as colorless/white crystals.

Target Yield: 60–75% Melting Point: 230–232°C

Protocol B: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[1][2][4]

This step attaches the linker chain.[1] The use of excess 1,4-dibromobutane is the primary mechanism to prevent the formation of the dimer impurity (where one linker molecule reacts with two quinolinone heads).

Reagents & Materials
ComponentRoleMolar Ratio
7-HQ (from Protocol A) Substrate1.0
1,4-Dibromobutane Linker3.0 - 5.0 (Critical)
Potassium Carbonate (

)
Base1.2 - 1.5
Acetonitrile or Water Solvent10-15 Volumes
Experimental Procedure
  • Charging: Charge the reactor with solvent (Acetonitrile is preferred for faster kinetics; water is used in "green" industrial variants), 7-HQ (1.0 eq), and

    
     (1.2 eq).
    
  • Addition: Add 1,4-dibromobutane (3.0 eq minimum) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
     for acetonitrile) for 3–5 hours.
    
  • Monitoring: Monitor by HPLC. The reaction is complete when 7-HQ < 0.5%.

  • Workup:

    • If Acetonitrile used: Filter inorganic salts while hot. Evaporate solvent.[4]

    • If Water used: Extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: The crude oil contains excess dibromobutane. Remove excess linker via vacuum distillation or recrystallize the residue from cyclohexane/ethanol (or Isopropyl alcohol) to isolate the product.

  • Drying: Dry the solid at 50°C under vacuum.

Target Yield: 75–85% Appearance: White to pale crystalline powder.

Workflow_Protocol_B Step1 Charge Reactor: 7-HQ + K2CO3 + Solvent Step2 Add Excess 1,4-Dibromobutane (3.0 - 5.0 Equivalents) Step1->Step2 Step3 Reflux (3-5 Hours) Temp: 80-100°C Step2->Step3 Step4 HPLC Check: Is 7-HQ < 0.5%? Step3->Step4 Step4->Step3 No Step5 Hot Filtration / Extraction Remove Inorganic Salts Step4->Step5 Yes Step6 Crystallization (Removal of excess linker) Step5->Step6

Figure 2: Workflow for the O-alkylation of 7-HQ. The diamond decision node represents the In-Process Control (IPC) point.

Analytical Specifications

To ensure suitability for Aripiprazole synthesis, the precursors must meet the following specifications.

Parameter7-HQ Specification7-(4-bromobutoxy)-Intermediate Spec
Appearance White to off-white crystalsWhite crystalline powder
Assay (HPLC) ≥ 99.0%≥ 98.5%
Loss on Drying ≤ 0.5%≤ 0.5%
Key Impurity 5-Hydroxy isomer ≤ 0.1%Dimer impurity ≤ 0.5%
Melting Point 230–232°C110–112°C
Note on the Piperazine Moiety

The second key precursor, 1-(2,3-dichlorophenyl)piperazine hydrochloride , is typically sourced as a certified raw material rather than synthesized in-house in general purpose laboratories. Its synthesis involves the use of aniline derivatives and bis(2-chloroethyl)amine (a nitrogen mustard analog), which requires specialized containment and safety protocols to manage toxicity risks [1, 2].

References

  • Oshiro, Y., et al. (1991).[4] Carbostyril derivatives and therapeutic agent for schizophrenia containing the same derivative. U.S. Patent No.[2][6][7] 5,006,528.[2][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Naddaka, V., et al. (2006).[6] Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S. Patent Application No. 20060079690.[2][6][7] Link

  • Mayer, F., et al. (1927).[2] Über die Darstellung von Carbostyril-Derivaten. Berichte der deutschen chemischen Gesellschaft, 60(4), 854-864.

  • Shigematsu, N. (1961).[2] Studies on the Synthesis of Carbostyril Derivatives. Chemical and Pharmaceutical Bulletin, 9, 970.

Sources

Advanced Catalytic Protocols for the Regioselective Synthesis of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed to provide a rigorous, field-validated approach to the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone . The content synthesizes classical industrial methodologies with modern catalytic insights, ensuring high regioselectivity and operational safety.

Introduction & Strategic Significance

The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone (Target Molecule, TM ) represents a critical challenge in electrophilic aromatic substitution (EAS) due to the competing directing effects on the polychlorinated benzene ring. This compound serves as a high-value intermediate in the production of agrochemicals (isoxazoline derivatives) and pharmaceutical scaffolds requiring precise halogenation patterns.

The core synthetic challenge lies in Regiocontrol . The substrate, 2,3-dichloroanisole , contains three directing groups:

  • Methoxy (-OMe) at C1: Strong activator, ortho/para director.

  • Chlorine (-Cl) at C2: Weak deactivator, ortho/para director.

  • Chlorine (-Cl) at C3: Weak deactivator, ortho/para director.

Mechanistic Logic for Regioselectivity

To achieve high yield, the catalyst system must exploit the electronic dominance of the methoxy group while overcoming the steric hindrance imposed by the adjacent chlorine atoms.

  • C4 Position (Target): Para to the -OMe group. Activated by resonance from -OMe. Sterically flanked by a proton (H5) and a Chlorine (Cl3).

  • C6 Position (Impurity): Ortho to the -OMe group. Activated by resonance from -OMe. Sterically flanked by the -OMe group and a proton (H5).

Field Insight: While the ortho position (C6) is theoretically activated, the para position (C4) is kinetically favored in Friedel-Crafts acylation due to the steric bulk of the incoming acylium ion complex and the "buttressing effect" of the methoxy group shielding C6.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical transition state leading to the C4-acylated product.

ReactionPathway Figure 1: Electrophilic Aromatic Substitution Pathway favoring C4-Acylation Substrate 2,3-Dichloroanisole TS Wheland Intermediate (Sigma Complex at C4) Substrate->TS Nucleophilic Attack Reagent Acetyl Chloride + AlCl3 Complex Acylium Ion Complex [CH3CO]+[AlCl4]- Reagent->Complex Activation Complex->TS Electrophile Generation Product 1-(2,3-dichloro-4- methoxyphenyl)ethanone TS->Product Aromatization (-H+) Byproduct HCl + Al(OH)3 TS->Byproduct Quench/Workup

[1]

Experimental Protocols

Protocol A: Classical Lewis Acid Catalysis (High Yield)

Standard: Industrial "Gold Standard" for maximum conversion. Rationale: Aluminum chloride (


) forms a strong coordinate bond with the carbonyl oxygen of the product, preventing reversibility but requiring stoichiometric quantities.[1]
Materials
  • Substrate: 2,3-Dichloroanisole (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.3 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (EDC)

  • Quench: Ice/Water + conc. HCl

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 2,3-Dichloroanisole (e.g., 50.0 g) and DCM (250 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Catalyst Addition: Add

    
      (1.3 equiv) portion-wise over 20 minutes.
    
    • Critical Control Point: Maintain internal temperature <10°C. The reaction is exothermic.

  • Acylation: Add Acetyl Chloride (1.2 equiv) dropwise via the addition funnel over 45 minutes.

    • Observation: The mixture will turn dark orange/brown and evolve HCl gas. Ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours .

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Target conversion >98%.

  • Quench (Exothermic): Pour the reaction mixture slowly into a stirred beaker containing 500 g Ice + 50 mL conc. HCl .

    • Safety: Violent hydrolysis of excess

      
       occurs. Add slowly.
      
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification:

    • Wash combined organics with 5% NaOH (removes any demethylated phenolic byproducts).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Methanol or Ethanol/Water to obtain white needles.

Protocol B: Green Catalysis (Zeolite Mediated)

Alternative: For applications requiring metal-free waste streams. Rationale: Zeolite H-Beta offers shape-selective catalysis, favoring the linear transition state of para-acylation and reducing waste.

Materials
  • Substrate: 2,3-Dichloroanisole[2][3]

  • Reagent: Acetic Anhydride (1.5 equiv)

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25)
    
  • Conditions: Solvent-free or Nitrobenzene; 120°C.

Methodology
  • Mix 2,3-Dichloroanisole and Acetic Anhydride in a pressure tube.

  • Add activated Zeolite H-Beta (10 wt% relative to substrate).

  • Heat to 120°C for 12 hours.

  • Workup: Filter the catalyst (reusable). Dilute filtrate with EtOAc, wash with

    
    , and concentrate.
    

Purification & Quality Control Workflow

The purity of the final ketone is critical, as isomers (C6-acylated) or demethylated phenols (due to harsh


) can interfere with downstream coupling.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM + Al-Complex) Quench Acidic Hydrolysis (Ice/HCl) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep NaOHWash 5% NaOH Wash (Removes Phenols) PhaseSep->NaOHWash Organic Layer Waste Waste PhaseSep->Waste Aqueous Al Salts Drying Dry (Na2SO4) & Concentrate NaOHWash->Drying Crystallization Recrystallization (Methanol) Drying->Crystallization

Figure 2: Downstream processing flowchart ensuring removal of aluminum salts and phenolic impurities.

Analytical Specifications
ParameterSpecificationMethodNote
Appearance White to Off-white Crystalline SolidVisual
Melting Point 120°C – 130°C (approx.)[2]CapillaryRange depends on isomer purity.
Purity (HPLC) > 98.0% AreaC18 Column, ACN/WaterMonitor regioisomer at RRT ~0.95.
1H NMR

2.60 (s, 3H, Acetyl), 3.95 (s, 3H, OMe), 7.0-7.5 (m, 2H, Ar-H)
400 MHz,

Confirm 1,2,3,4-substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in

or Solvent
Ensure

is fresh/yellow (not white powder). Dry DCM over molecular sieves.
Demethylation Reaction temp too high (>30°C)Keep reaction at 20–25°C. Do not reflux.
Isomer Contamination Inefficient directingSwitch solvent to Nitrobenzene (enhances para selectivity via complexation) or lower temp to 0°C.
Violent Quench Too fast additionAdd reaction mix to ice, not ice to reaction mix.

References

  • Friedel-Crafts Acylation of Anisoles

    • Smith, K., et al. "Synthesis of aromatic ketones by acylation of aryl ethers with carboxylic anhydrides in the presence of zeolite H-beta." Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

  • General Protocol for Chlorinated Acetophenones

    • "Synthesis of 2',3'-Dichloro-4'-methoxyisobutyrophenone." PrepChem.com. Link

  • Regioselectivity in EAS

    • Wang, Q. L., et al. "Regioselective acylation of anisole with carboxylic acids over HZSM-5 catalyst."[4] Chemical Communications, 1995.[4] Link

  • Industrial Handling of Aluminum Chloride

    • "Friedel–Crafts Acylation Mechanism and Protocols."[5] MilliporeSigma Application Notes. Link

Sources

Application Note: Strategic Solvent Selection for the Friedel-Crafts Acetylation of 2,3-Dichloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Friedel-Crafts acetylation of 2,3-dichloroanisole is a key transformation for synthesizing valuable aromatic ketone intermediates in the pharmaceutical and fine chemical industries. The success of this electrophilic aromatic substitution, particularly in terms of yield and regioselectivity, is critically dependent on the strategic selection of the reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical considerations and practical applications of solvent choice for this specific reaction. We present a comparative analysis of suitable solvents, a detailed experimental protocol using an optimized solvent system, and troubleshooting insights grounded in mechanistic principles.

Introduction: The Imperative of Solvent Choice

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[1] The reaction involves the generation of a highly reactive acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The substrate, 2,3-dichloroanisole, presents a unique electronic profile: the methoxy group is a powerful activating and ortho, para-directing group, while the two chlorine atoms are deactivating and weakly ortho, para-directing. This substitution pattern necessitates precise control over reaction conditions to achieve the desired product, 4-acetyl-2,3-dichloroanisole, in high yield and purity.

The solvent is not merely an inert medium; it is an active participant that profoundly influences the reaction's outcome. It dictates the solubility of reactants, modulates the activity of the Lewis acid catalyst, affects the stability of intermediates, and can even determine the final product distribution.[3][4] An improper solvent choice can lead to poor yields, the formation of intractable side-products, or complete reaction failure. This guide provides the expertise necessary to navigate these challenges.

Mechanistic Considerations for Solvent Selection

The efficacy of a solvent in the Friedel-Crafts acetylation of 2,3-dichloroanisole is governed by several interconnected factors.

2.1. Inertness and Catalyst Compatibility The paramount requirement is that the solvent must be inert to the highly reactive conditions, particularly the strong Lewis acid catalyst (AlCl₃).[4] Solvents with Lewis basic sites (e.g., ethers, amines, or even some polar aprotic solvents) will form stable complexes with AlCl₃, effectively sequestering the catalyst and inhibiting the reaction.[4]

2.2. Solubility of Reactants and Intermediates 2,3-Dichloroanisole is an off-white solid with a low melting point (33-35°C) and is soluble in chlorinated solvents and methanol.[5] The chosen solvent must effectively dissolve the substrate, the acylating agent, and the crucial acylium ion-AlCl₄⁻ complex. Furthermore, the solubility of the intermediate sigma complex and the final product-AlCl₃ adduct can influence the reaction pathway. In some systems, the precipitation of a kinetically favored product-catalyst complex can prevent rearrangement to a more thermodynamically stable isomer.[3]

2.3. Influence on Reaction Rate and Selectivity Solvent polarity can significantly impact reaction kinetics.

  • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to poorly solvate the charged intermediates. This can sometimes favor the formation of the kinetic product, which results from the fastest reaction pathway.[3]

  • Polar solvents like nitrobenzene or 1,2-dichloroethane (DCE) can better stabilize the charged acylium ion and the sigma complex intermediate, potentially leading to higher reaction rates.[6] In cases where multiple isomers are possible, a more polar solvent can facilitate equilibration towards the most thermodynamically stable product.[3]

2.4. Demethylation Risk A critical consideration for anisole derivatives is the risk of demethylation by AlCl₃, particularly at elevated temperatures.[7] The solvent choice can indirectly influence this side reaction by determining the required reaction temperature and time. Milder Lewis acids, such as iron(III) chloride (FeCl₃) or solid acid catalysts, can be employed to mitigate this issue, though often at the cost of reactivity.[8][9]

Comparative Analysis of Candidate Solvents

The selection of an optimal solvent involves a trade-off between reactivity, selectivity, safety, and ease of handling. Below is a comparative analysis of common solvents used for Friedel-Crafts acylations.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Key AdvantagesKey Disadvantages
1,2-Dichloroethane (DCE) C₂H₄Cl₂83.510.4High conversions often observed [6]; good solvating power for reactants and intermediates.Higher boiling point requires more energy for removal; moderately toxic.
Dichloromethane (DCM) CH₂Cl₂39.69.1Excellent solvent for AlCl₃; low boiling point simplifies removal; widely used.[10]Highly volatile; potential for exotherm control issues in large-scale reactions.[2]
Carbon Disulfide (CS₂) CS₂46.32.6Traditional solvent, often favors kinetic control.[3]Highly flammable and toxic; unpleasant odor.
Nitrobenzene C₆H₅NO₂210.934.8High polarity can increase reaction rates and favor thermodynamic products.[3]High boiling point makes removal difficult; toxic and can undergo side reactions.

Recommendation: For the acetylation of 2,3-dichloroanisole, 1,2-dichloroethane (DCE) is recommended as the optimal solvent. Its moderate polarity and higher boiling point allow for controlled reactions at slightly elevated temperatures if necessary, often leading to excellent conversions and yields.[6]

Experimental Workflow and Protocol

This section outlines the complete workflow from preparation to purification, followed by a detailed, step-by-step protocol for the acetylation of 2,3-dichloroanisole.

Visualized Experimental Workflow

Acetylation_Workflow Workflow for Acetylation of 2,3-Dichloroanisole cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_glass Dry Glassware (Oven/Flame) prep_reagents Weigh Reagents: - 2,3-Dichloroanisole - Anhydrous AlCl₃ setup Assemble Apparatus under N₂ Atmosphere prep_reagents->setup suspend_alcl3 Suspend AlCl₃ in 1,2-Dichloroethane (DCE) setup->suspend_alcl3 cool Cool to 0-5 °C (Ice Bath) suspend_alcl3->cool add_acetyl_chloride Slowly Add Acetyl Chloride cool->add_acetyl_chloride add_substrate Slowly Add Substrate Solution in DCE add_acetyl_chloride->add_substrate react Stir at RT (Monitor by TLC) add_substrate->react quench Quench Reaction by Pouring onto Ice/HCl react->quench extract Extract with DCM quench->extract wash_base Wash: 5% NaOH (aq) extract->wash_base wash_brine Wash: Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization from Hexane/Ethanol) evaporate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the Friedel-Crafts acetylation.

Detailed Protocol: Acetylation in 1,2-Dichloroethane (DCE)

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2,3-Dichloroanisole (1.77 g, 10.0 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.47 g, 11.0 mmol, 1.1 equiv)

  • Acetyl Chloride (0.85 mL, 12.0 mmol, 1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (30 mL)

  • Ice

  • Concentrated Hydrochloric Acid (HCl) (~5 mL)

  • Dichloromethane (DCM) for extraction (~50 mL)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a nitrogen inlet adapter. Ensure all glassware is meticulously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.47 g). Add 15 mL of anhydrous DCE to create a suspension.

  • Initial Cooling: Cool the stirred AlCl₃ suspension to 0-5 °C using an ice/water bath. The reaction between AlCl₃ and acetyl chloride is highly exothermic.[2]

  • Acylium Ion Formation: Add acetyl chloride (0.85 mL) to the addition funnel. Add it dropwise to the cooled AlCl₃ suspension over 10-15 minutes. A color change and some fuming may be observed as the acylium ion complex forms.

  • Substrate Addition: In a separate dry flask, dissolve 2,3-dichloroanisole (1.77 g) in 15 mL of anhydrous DCE. Transfer this solution to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Prepare a beaker containing approximately 50 g of crushed ice and 5 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will hydrolyze the aluminum chloride and break the product-catalyst complex.[11][12]

  • Workup - Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

  • Wash the combined organic phase sequentially with:

    • 50 mL of water

    • 50 mL of 5% NaOH solution (to neutralize any remaining acid)

    • 50 mL of brine (to aid in phase separation and remove bulk water)

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexanes, to afford the pure 4-acetyl-2,3-dichloroanisole.

Safety and Handling

  • 2,3-Dichloroanisole: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle with gloves and safety glasses.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. Causes severe skin burns and eye damage. Handle in a dry environment (glove box or under inert atmosphere).[10]

  • Acetyl Chloride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Must be handled in a fume hood.[2]

  • 1,2-Dichloroethane (DCE): Flammable liquid. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle with extreme care and appropriate engineering controls.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16][17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive AlCl₃ (moisture exposure); insufficient reaction time/temperature; catalyst complexation with solvent.Use fresh, anhydrous AlCl₃ and solvents. Ensure all glassware is scrupulously dry.[4] Gently warm the reaction if TLC shows no progress at RT, but be mindful of side reactions.
Formation of Multiple Products Isomer formation; demethylation of the methoxy group.Confirm product structure via NMR. If demethylation is observed, consider a milder catalyst (e.g., FeCl₃) or lower reaction temperatures.[7]
Dark, Tarry Mixture Reaction temperature too high; decomposition of starting material or product.Maintain strict temperature control, especially during additions.[11] Ensure efficient stirring.
Difficult Workup Emulsion Formation of aluminum hydroxides.Add more acid during the quench step. Allow the mixture to stand or use filtration to break the emulsion.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24).
  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.).
  • 2,3-Dichloroanisole - Data Sheet - United States Biological. (n.d.).
  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21).
  • Download SDS - AK Scientific, Inc. (n.d.).
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015, January 19).
  • 4.7 Friedel–Crafts Reactions – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 04).
  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies | ACS Omega. (2023, November 07).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study | ACS Omega. (2022, December 16).
  • Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. (2021, August 03).
  • 2,3-DICHLOROANISOLE CAS#: 1984-59-4 - ChemicalBook. (n.d.).
  • CA1081260A - Method of preparing 2,3-dichloroanisole - Google Patents. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 03).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 05).
  • Lewis acid catalysis - Wikipedia. (n.d.).
  • Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents - Benchchem. (n.d.).
  • 13 Friedel-Crafts Acylation. (n.d.).
  • On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview - ResearchGate. (2025, August 05).
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021, June 18).
  • Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. - ORCA. (n.d.).
  • Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole - Benchchem. (n.d.).
  • CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents. (n.d.).
  • 2,3-Dichloroanisole = 97 1984-59-4. (n.d.).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (2022, March 09).
  • 2,3-dichloroanisole (C7H6Cl2O) - PubChemLite. (n.d.).
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2019, July 10).

Sources

Application Note: Using 1-(2,3-dichloro-4-methoxyphenyl)Ethanone in Antipsychotic Metabolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Third-Generation Antipsychotics (TGAs) . It details the strategic use of 1-(2,3-dichloro-4-methoxyphenyl)ethanone (CAS: 1006317-16-1 or related isomers) as a pivotal intermediate.

While the parent drug Aripiprazole contains a 2,3-dichlorophenyl moiety, the 4-methoxy derivative is the critical precursor for synthesizing 4-Hydroxy Aripiprazole (a major active metabolite) and related Cariprazine metabolites. These standards are essential for pharmacokinetic (PK) profiling, toxicity studies, and the development of next-generation deuterated analogs.

Executive Summary & Strategic Rationale

In the development of D2/5-HT receptor partial agonists (e.g., Aripiprazole, Brexpiprazole, Cariprazine), the phenylpiperazine tail dictates receptor affinity and metabolic stability.

1-(2,3-dichloro-4-methoxyphenyl)ethanone serves as a high-value "switch" intermediate. Unlike simple aniline precursors, the acetyl group at the C-1 position allows for two distinct synthetic divergences:

  • Oxidative Rearrangement to Aniline: Accessing the 1-(2,3-dichloro-4-methoxyphenyl)piperazine core, required for synthesizing the 4-hydroxy active metabolites of Aripiprazole.

  • Chiral Reduction to Ethylamine: Accessing the (1S)-1-(2,3-dichloro-4-methoxyphenyl)ethylamine scaffold, used in novel NK1 antagonists and Ghrelin agonists (e.g., HM01).

This guide focuses on the Antipsychotic Pathway (Route 1), detailing the conversion of the ketone to the piperazine core required for 4-Hydroxy Aripiprazole .

Synthetic Pathway Visualization

The following flow chart illustrates the conversion of the ethanone starting material into the Aripiprazole metabolite scaffold.

G cluster_0 Critical Transformation Start 1-(2,3-dichloro-4-methoxyphenyl)ethanone (Starting Material) Acid 2,3-dichloro-4-methoxybenzoic acid (Intermediate A) Start->Acid Haloform Oxid. (NaOCl) Aniline 2,3-dichloro-4-methoxyaniline (Intermediate B) Acid->Aniline Curtius Rearrangement (DPPA, t-BuOH -> HCl) Piperazine 1-(2,3-dichloro-4-methoxyphenyl)piperazine (Key Scaffold) Aniline->Piperazine Cyclization (Bis(2-chloroethyl)amine) Aniline->Piperazine HydroxyPip 1-(2,3-dichloro-4-hydroxyphenyl)piperazine (Demethylated Core) Piperazine->HydroxyPip Demethylation (BBr3 or HBr) Final 4-Hydroxy Aripiprazole (Target Metabolite) HydroxyPip->Final Alkylation with 7-(4-bromobutoxy)-quinolinone

Caption: Synthetic lineage from the Ethanone precursor to the 4-Hydroxy Aripiprazole metabolite standard.

Detailed Experimental Protocol

Stage 1: Haloform Oxidation to Benzoic Acid

The acetyl group is first converted to a carboxylic acid. This is preferred over direct nitration/reduction routes due to the high regioselectivity preserved by the existing substituents.

  • Reagents: Sodium Hypochlorite (NaOCl, 10-13%), NaOH, Dioxane.

  • Reaction Type: Haloform Reaction.

Protocol:

  • Dissolve 1-(2,3-dichloro-4-methoxyphenyl)ethanone (1.0 eq) in Dioxane (5 vol).

  • Cool to 0–5°C. Slowly add NaOCl solution (3.0 eq) while maintaining internal temperature <10°C.

  • Stir at RT for 4 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Quench with Sodium Thiosulfate solution.

  • Acidify aqueous layer with HCl to pH 2. Precipitate is 2,3-dichloro-4-methoxybenzoic acid .

  • Yield: 85–90%.

Stage 2: Curtius Rearrangement to Aniline

Converting the acid to the aniline is the critical step to introduce the nitrogen atom for the piperazine ring.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol, HCl.

  • Mechanism: Acyl azide formation → Isocyanate → Carbamate → Amine hydrolysis.

Protocol:

  • Suspend the benzoic acid derivative (1.0 eq) in Toluene (10 vol).

  • Add TEA (1.2 eq) and DPPA (1.1 eq). Stir at RT for 1 hour.

  • Heat to 80°C for 2 hours (evolution of N2 gas indicates isocyanate formation).

  • Add t-Butanol (5.0 eq) and reflux for 4 hours to form the Boc-protected amine.

  • Cool and wash with NaHCO3 solution. Concentrate organic layer.[1][2]

  • Deprotect by adding 4M HCl in Dioxane. Stir 2 hours.

  • Filter the salt or basify to isolate 2,3-dichloro-4-methoxyaniline .

  • Yield: 75–80%.

Stage 3: Construction of the Piperazine Ring

This step builds the "head" of the antipsychotic molecule.

  • Reagents: Bis(2-chloroethyl)amine hydrochloride, Diethylene glycol monomethyl ether (Diglyme) or Xylene, K2CO3.

Protocol:

  • Mix 2,3-dichloro-4-methoxyaniline (1.0 eq) and Bis(2-chloroethyl)amine HCl (1.1 eq) in Diglyme.

  • Reflux at 150–160°C for 24–36 hours.

  • Note: The electron-donating methoxy group and steric hindrance of the chloro groups may slow kinetics. Use of NaI (0.1 eq) as a catalyst is recommended.

  • Cool, dilute with water, and basify with NaOH.

  • Extract with Ethyl Acetate.[1] Purify via recrystallization (Isopropanol/HCl) to obtain 1-(2,3-dichloro-4-methoxyphenyl)piperazine HCl .

Stage 4: Demethylation (Activation)

To create the "4-Hydroxy" metabolite standard, the methoxy protection must be removed.

Protocol:

  • Suspend the piperazine intermediate in DCM.

  • Cool to -78°C. Add BBr3 (1M in DCM, 3.0 eq) dropwise.

  • Warm to RT and stir overnight.

  • Quench with MeOH carefully.

  • Isolate 1-(2,3-dichloro-4-hydroxyphenyl)piperazine .

Analytical Data & Quality Control

For drug development, the purity of the intermediate is paramount. The following parameters should be met before proceeding to the final coupling with the quinolinone tail.

ParameterSpecificationMethod
Appearance Off-white to pale beige crystalline solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/Water + 0.1% TFA
1H NMR (DMSO-d6) Confirm 4-methoxy singlet (~3.8 ppm) or 4-OH broad singlet400 MHz NMR
Residual Solvents < 5000 ppm (Class 3)GC-HS
Moisture < 0.5% w/wKarl Fischer

Safety & Handling (E-E-A-T)

  • Chlorinated Aromatics: The starting material and intermediates are potential skin sensitizers and environmental toxins. Use full PPE (gloves, goggles, respirator).

  • DPPA Hazard: Diphenylphosphoryl azide is toxic and potentially explosive. Avoid distillation. Perform Curtius rearrangement in a well-ventilated fume hood behind a blast shield.

  • BBr3 Handling: Boron tribromide reacts violently with water/moisture, releasing HBr gas. Use strictly anhydrous conditions.

References

  • Aripiprazole Metabolite Structure & Significance

    • Caccia, S. (2007).[3][4] "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism." Current Drug Metabolism.

    • Source:

  • Synthesis of Phenylpiperazines via Aniline Cyclization

    • Patent CN102807536B. "Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride."[1][2]

    • Source:

  • Use of 2,3-dichloro-4-methoxy Intermediates in CNS Drug Discovery

    • Rizzi, A. et al. (2012). "In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant.
    • Source:

  • Aripiprazole Impurity Profiling (Ethyl 2,2-bis... acetate)

    • Pharmaffiliates Reference Standards. "Aripiprazole Impurities and Metabolites."[3][4]

    • Source:

Sources

Application Note: Precision Chlorination Strategies for Methoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of methoxyacetophenone derivatives is a pivotal transformation in the synthesis of adrenergic agonists, antifungal agents, and various heterocyclic API linkers. However, the presence of the methoxy group—a strong electron-donating group (EDG)—introduces a critical regioselectivity challenge. It activates the aromatic ring toward electrophilic aromatic substitution (EAS), competing with the desired


-chlorination of the acetyl group.

This Application Note provides three field-validated protocols designed to suppress ring chlorination and maximize


-selectivity. Unlike generic chlorination guides, this document focuses specifically on the electronic constraints of electron-rich aryl ketones.

Mechanistic Analysis: The Electronic Tug-of-War

To achieve high yields, one must understand the competition between the nuclear (ring) and side-chain (


) positions.
  • The Problem: The methoxy group (

    
    ) increases electron density at the ortho and para positions of the ring. Standard electrophiles (like 
    
    
    
    gas) often lead to rapid nuclear chlorination before the ketone can enolize.
  • The Solution: We must utilize reagents that proceed via mechanisms independent of standard electrophilic attack (e.g., radical pathways or metal-complexed enolates) or mask the electrophilicity of the chlorine source.

Diagram 1: Reaction Pathways & Selectivity Control

ChlorinationPathways Substrate 4-Methoxyacetophenone Enol Enol Intermediate Substrate->Enol Acid/Base Catalysis RingActivated Ring Activation (Ortho/Para) Substrate->RingActivated EDG Effect (-OMe) Target Target: Alpha-Chloro-4-Methoxyacetophenone Enol->Target Selective Path (CuCl2 or TCCA) Impurity Impurity: 3-Chloro-4-Methoxyacetophenone (Nuclear Chlorination) RingActivated->Impurity Direct Electrophilic Attack (Cl2 gas / Uncontrolled SO2Cl2) OverReaction Impurity: Alpha,Alpha-Dichloro (Over-chlorination) Target->OverReaction Excess Reagent

Caption: Mechanistic divergence showing how reagent choice dictates the pathway between the desired


-chlorination (Green) and undesired ring substitution (Red).

Validated Experimental Protocols

Method A: The High-Selectivity Protocol (Copper(II) Chloride)

Best for: Small to mid-scale synthesis where purity is paramount. Mechanism: Single Electron Transfer (SET). The reaction proceeds via a copper-enolate complex, which sterically and electronically disfavors ring attack.

Reagents:

  • Substrate: 4-Methoxyacetophenone (1.0 eq)

  • Reagent: Copper(II) chloride (

    
    ) (2.0 - 2.2 eq)
    
  • Solvent: 50% Methanol / 50% Toluene (v/v)

  • Catalyst: Lithium Chloride (LiCl) (0.5 eq) - Optional, accelerates reaction.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-methoxyacetophenone in 40 mL of solvent mixture.

  • Reagent Addition: Add finely powdered

    
    . The solution will turn emerald green.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] The reaction typically completes in 3–5 hours.

    • Visual Cue: The green color fades to a pale yellow/white precipitate (

      
      ) as the reaction proceeds.
      
  • Workup: Cool to room temperature. Filter off the precipitated copper(I) salts.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Why this works:


 acts as a specific chlorinating agent for ketones. The redox potential of the 

couple is perfectly tuned to oxidize the enol without oxidizing the aromatic ring.
Method B: The Scalable Protocol (Sulfuryl Chloride in Methanol)

Best for: Large-scale manufacturing (Process Chemistry). Mechanism: Ionic.[2] Methanol acts as a nucleophilic moderator, forming transient hemi-ketals that suppress ring activation.

Reagents:

  • Substrate: 4-Methoxyacetophenone (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 eq)
    
  • Solvent: Methanol (anhydrous) (10 volumes)

Protocol:

  • Setup: Charge substrate and Methanol into a reactor. Cool to

    
    .
    
  • Controlled Addition: Add

    
     dropwise over 60 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
      . Rapid addition or higher temps will lead to ring chlorination (approx. 5-10% impurity).
      
  • Digestion: Allow the mixture to warm to

    
     and stir for 2 hours.
    
  • Quench: Slowly add saturated

    
     solution. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Isolation: Distill off Methanol under reduced pressure. Extract the residue with DCM.

Why this works: In pure DCM,


 can act as a Lewis acid-activated electrophile, attacking the ring. In Methanol, the solvent solvates the protonated intermediate and favors attack at the 

-carbon via the enol ether form.
Method C: The "Green" Protocol (Trichloroisocyanuric Acid - TCCA)

Best for: Environmentally conscious workflows and high atom economy. Mechanism: Electrophilic chlorine transfer from the N-Cl bond, catalyzed by acid.

Reagents:

  • Substrate: 4-Methoxyacetophenone (1.0 eq)

  • Reagent: TCCA (0.34 eq) - Note: TCCA provides 3 active Cl atoms.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Solvent: Acetonitrile (

    
    )[3]
    

Protocol:

  • Dissolution: Dissolve substrate and p-TsOH in Acetonitrile at Room Temperature (RT).

  • Addition: Add TCCA portion-wise over 30 minutes.

  • Reaction: Stir at RT for 4–6 hours. Cyanuric acid (white solid) will precipitate out as the reaction progresses.

  • Filtration: Filter the reaction mixture to remove cyanuric acid (non-toxic byproduct).

  • Concentration: Evaporate the solvent to yield the crude product.

Comparative Data Analysis

FeatureMethod A (

)
Method B (

/MeOH)
Method C (TCCA)
Yield 85 - 92%80 - 88%88 - 95%

-Selectivity
Excellent (>98%)Good (90-95%)Very Good (95-98%)
Ring Chlorination NegligibleRisk if Temp >

Low
Atom Economy Low (Stoichiometric Cu)ModerateHigh
Scalability Moderate (Solids handling)HighHigh
Safety GoodPoor (Acid gases)Good (Solid reagent)

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the reaction has proceeded correctly, use the following analytical markers.

1H NMR Interpretation (


, 400 MHz): 
  • Starting Material: Methyl singlet at

    
    .
    
  • Product (

    
    -chloro):  The methyl singlet disappears and is replaced by a methylene singlet (
    
    
    
    ) shifted downfield to
    
    
    .
  • Over-chlorination (

    
    -dichloro):  Look for a methine singlet (
    
    
    
    ) further downfield at
    
    
    .
  • Ring Chlorination: Changes in the splitting pattern of the aromatic region (loss of symmetry in the AA'BB' system of the para-substituted ring).

Workflow Diagram: Purification & QC

QCWorkflow Reaction Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 8:2) Reaction->TLC Decision Is SM consumed? TLC->Decision Decision->Reaction No (Add 10% catalyst/time) Workup Aqueous Workup (Remove inorganic salts) Decision->Workup Yes Crystallization Recrystallization (EtOH/Hexane) Workup->Crystallization QC Final QC (HPLC/NMR) Target: >98% Purity Crystallization->QC

Caption: Step-by-step decision tree for processing the crude reaction mixture to pharmaceutical-grade intermediate.

References

  • Bauer, D. P., & Macomber, R. S. (1975). Alpha-Halogenation of Carbonyl Compounds.[1][4][5][6] The Journal of Organic Chemistry.[1][4][7]

  • Masilamani, D., & Rogic, M. M. (1981). Alpha-Chlorination of Ketones using Sulfuryl Chloride in Methanol. The Journal of Organic Chemistry.[1][4][7]

  • Hiegel, G. A., & Peyton, K. B. (1992). Chlorination of Ketones with Trichloroisocyanuric Acid.[3][5] Synthetic Communications.[8]

  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Acetophenones.[1] The Journal of Organic Chemistry.[1][4][7]

  • Wu, H., & Hynes, J. (2010).[9] Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids (Contextual reference for Cu-Cl mechanisms). Organic Letters.

Sources

Troubleshooting & Optimization

Minimizing side products in Friedel-Crafts acylation of dichloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Friedel-Crafts Acylation of Dichloroanisole

To: Research & Process Chemistry Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide: Minimizing Side Products in Dichloroanisole Acylation

Executive Summary

This guide addresses the specific challenges in acylating 2,3-dichloroanisole (and its isomers), a critical step in the synthesis of ethacrynic acid derivatives and other diuretic agents. The core technical conflict lies in the substrate's electronics: the methoxy group activates the ring, while the two chlorine atoms deactivate it, creating a delicate balance for regioselectivity.[1] Furthermore, the use of strong Lewis acids (e.g.,


) poses a high risk of O-demethylation , converting the anisole starting material into a phenol side product.

Module 1: Regioselectivity & Mechanism

Q: Why am I observing multiple isomers, and how do I favor the 4-position?

A: The regiochemistry is dictated by the competing directing effects of the methoxy group (strong activator, ortho/para director) and the chlorine atoms (deactivators, ortho/para directors).

  • The Target (Position 4): In 2,3-dichloroanisole, the 4-position is para to the methoxy group. Despite being ortho to the C3-chlorine, this position is electronically favored because the resonance donation from the oxygen lone pair is most effective at the para position.

  • The Competitor (Position 6): The 6-position is ortho to the methoxy group. While electronically activated, it is often sterically more hindered by the methoxy group itself compared to the 4-position's hindrance by the chlorine.

  • The "Dead" Zone (Position 5): This position is meta to the activating methoxy group and is strongly deactivated by the C2-chlorine para to it. Substitution here is negligible.

Troubleshooting Protocol:

  • Lower the Temperature: Higher temperatures increase the energy available to overcome the activation barrier for the less favored ortho (6-position) transition state. Run the reaction at 0°C to 10°C to maximize the kinetic preference for the para (4-position) product.

  • Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Non-polar solvents like

    
     can sometimes alter isomer ratios, but chlorinated solvents generally favor para substitution due to better solvation of the varying transition states.
    

ReactionPathways Substrate 2,3-Dichloroanisole Complex_4 Sigma Complex (Para Attack) Substrate->Complex_4 Kinetic Path (Major) Complex_6 Sigma Complex (Ortho Attack) Substrate->Complex_6 Steric Path (Minor) Acylium Acylium Ion (R-C≡O+) Acylium->Complex_4 Acylium->Complex_6 Product_4 Target Product (4-Acyl-2,3-dichloroanisole) Complex_4->Product_4 - H+ Product_6 Side Product (6-Acyl isomer) Complex_6->Product_6 - H+

Figure 1: Kinetic pathways showing the dominance of para-substitution (4-position) over ortho-substitution (6-position).

Module 2: Preventing O-Demethylation

Q: My LC-MS shows a mass corresponding to the phenol (M-14). Why is my methoxy group cleaving?

A: This is the most common failure mode when using Aluminum Chloride (


). The Lewis acid coordinates to the methoxy oxygen, forming an oxonium species. A nucleophile (often the chloride ion, 

) then attacks the methyl group in an

fashion, releasing chloromethane (

) and leaving the aluminum phenoxide.

The "Catch-22": The dichloro-ring is deactivated, often tempting chemists to use heat to drive the acylation. However, heat promotes demethylation .

Corrective Actions:

  • Strict Temperature Control: Do not reflux if using

    
    . Keep the internal temperature below 20°C . If reactivity is low, increase the reaction time rather than the temperature.
    
  • Alternative Catalysts (Green Chemistry):

    • Lanthanide Triflates (

      
      , 
      
      
      
      ):
      These are milder, water-tolerant Lewis acids that activate the acyl chloride without coordinating as strongly to the ether oxygen, significantly reducing demethylation rates.
    • Zeolites (H-Beta or HY): Solid acid catalysts can effect acylation without the nucleophilic chloride ions present to strip the methyl group.

  • Stoichiometry: Avoid large excesses of

    
    . Use 1.1 equivalents  relative to the acyl chloride.[2][3] Excess Lewis acid seeks out the ether oxygen once the acyl chloride is consumed.
    

Module 3: Experimental Protocol & Workup

Q: The reaction turns into a solid sludge or emulsion during workup. How do I recover the product?

A: Friedel-Crafts ketones form stable 1:1 complexes with


. Breaking this complex generates aluminum salts that form gelatinous emulsions in water.

Optimized Protocol for 2,3-Dichloroanisole Acylation:

ParameterSpecificationRationale
Catalyst

(Anhydrous)
Standard industrial activator.
Solvent Dichloromethane (DCM)Solubilizes the substrate; low boiling point allows temp control.
Order of Addition Method A (Pre-form Acylium): Add Acyl Chloride to

in DCM at 0°C. Stir 15 min. Then add Substrate dropwise.[2]
Prevents high local concentrations of

with the anisole, reducing demethylation risk.
Quenching Ice/HCl Pour: Pour reaction mixture slowly into a beaker of crushed ice + conc. HCl (10:1 ratio) with vigorous stirring.Acid ensures

salts remain soluble (

) rather than forming insoluble hydroxides (

).

Troubleshooting the Emulsion:

  • Do not shake vigorously in the separatory funnel initially. Invert gently.

  • Rochelle's Salt: If an emulsion forms, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). It chelates aluminum, breaking the emulsion.

  • Filtration: If solid precipitates persist, filter the biphasic mixture through a Celite pad before separation.

Module 4: Diagnostic Flowchart

Use this decision tree to diagnose yield losses or impurity profiles.

Troubleshooting Start Issue Detected CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity Demethylation Phenol Product (Mass M-14) CheckImpurity->Demethylation M-14 Peak Regioisomer Wrong Isomer (Ortho/6-acyl) CheckImpurity->Regioisomer Wrong NMR Pattern NoReaction Starting Material Recovered CheckImpurity->NoReaction No Conversion Sol_Demeth Action: Lower Temp (<20°C) Switch to Sc(OTf)3 Demethylation->Sol_Demeth Sol_Regio Action: Use Non-polar Solvent Increase Steric Bulk of Acyl Group Regioisomer->Sol_Regio Sol_NoRxn Action: Ensure Anhydrous Conditions Check AlCl3 Quality (White/Yellow, not Grey) NoReaction->Sol_NoRxn

Figure 2: Diagnostic decision tree for common Friedel-Crafts acylation failures.

References

  • Friedel-Crafts Acylation : Organic Chemistry Portal. Available at: [Link]

  • Demethylation Mechanism : Wikipedia - Demethylation. Available at: [Link]

  • Catalytic Regioselective Acylation : MDPI - Comparative Study on Catalytic Chloroacetylation. Available at: [Link][4][5]

Sources

Technical Support Center: Purification of 1-(2,3-dichloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(2,3-dichloro-4-methoxyphenyl)ethanone. The focus is on effectively removing unreacted starting materials to achieve high product purity.

Introduction

1-(2,3-dichloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative, often synthesized via a Friedel-Crafts acylation reaction.[1][2] A common challenge in its synthesis is the removal of unreacted starting materials, such as the parent aromatic compound or acylating agent, from the final product. This guide offers troubleshooting strategies and detailed protocols to address these purification challenges. The principles discussed here are broadly applicable to the purification of other aryl ketones.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone?

A1: Typically, the crude product may contain unreacted 1,2-dichloro-3-methoxybenzene, residual acylating agent (e.g., acetyl chloride or acetic anhydride), and the Lewis acid catalyst (e.g., aluminum chloride).[1] Additionally, side-products from undesired acylation at other positions on the aromatic ring can also be present.[4][5]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess the presence of starting materials and other impurities.[1][6] By co-spotting the crude reaction mixture with the starting materials, you can visualize the separation and determine if the reaction has gone to completion.

Q3: What is the first step I should take to remove the Lewis acid catalyst after the reaction?

A3: The reaction mixture should be carefully and slowly poured into a mixture of ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride and quenches the reaction. The product can then be extracted into an organic solvent like dichloromethane.[7]

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[8] To prevent this, ensure the boiling point of your recrystallization solvent is lower than the melting point of your product. If it persists, using a larger volume of solvent or switching to a two-solvent recrystallization system may be necessary.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Possible Cause Recommended Solution
Starting material is still present after aqueous workup (as seen on TLC). Incomplete reaction or inefficient extraction.If the reaction is incomplete, consider extending the reaction time or increasing the amount of catalyst. For extraction, ensure thorough mixing of the aqueous and organic layers and perform multiple extractions.
The product is a dark-colored oil or solid. Presence of polymeric or colored impurities.Treat the solution of your crude product in a suitable solvent with activated charcoal before filtration.[9] This will adsorb many colored impurities.
Poor recovery of product after recrystallization. The product is too soluble in the cold recrystallization solvent, or too much solvent was used.Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[8][10] Cool the solution slowly and then in an ice bath to maximize crystal formation.[8][10] You can also try to recover a second crop of crystals by concentrating the mother liquor.[8]
Co-elution of product and impurities during column chromatography. The chosen solvent system does not provide adequate separation.Optimize the solvent system using TLC. A good starting point for aryl ketones is a mixture of hexane and ethyl acetate.[11] A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.[12]
Visualization of the General Purification Workflow

The following diagram outlines the typical steps for the workup and purification of 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

PurificationWorkflow ReactionMixture Crude Reaction Mixture Quench Quench with Ice/HCl ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., DCM/Water) Quench->Extraction OrganicLayer Organic Layer Extraction->OrganicLayer Drying Dry over Na2SO4 or MgSO4 OrganicLayer->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Purification Purification CrudeProduct->Purification Recrystallization Recrystallization Purification->Recrystallization If solid ColumnChromatography Column Chromatography Purification->ColumnChromatography If oil or recrystallization fails PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the purification of 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This procedure is the first step to remove the Lewis acid catalyst and other water-soluble impurities.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice (approximately 25 g) and 15 mL of concentrated HCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).[1][7]

  • Washing: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.[13] The key is to find a solvent in which the product is soluble at high temperatures but insoluble at low temperatures.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) to find a suitable one.[8] A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[10][13]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[8][10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10][13]

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Purification by Column Chromatography

If recrystallization is ineffective or the product is an oil, column chromatography is the preferred method.[6]

  • Stationary Phase and Solvent System Selection: Use silica gel as the stationary phase.[11][12] Determine the optimal mobile phase (eluent) by running TLC plates with different solvent mixtures, typically hexane and ethyl acetate.[11] The goal is to achieve a good separation between the product and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.[12]

  • Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[12]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]

Troubleshooting Logic for Purification Method Selection

PurificationChoice Start Crude Product Obtained IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oil) RecrystallizationSuccess Recrystallization Successful? TryRecrystallization->RecrystallizationSuccess PureSolid Pure Solid Product RecrystallizationSuccess->PureSolid Yes RecrystallizationSuccess->ColumnChromatography No PureProduct Pure Product (Solid or Oil) ColumnChromatography->PureProduct

Sources

Technical Support Center: Isomer Control in 1-(2,3-dichloro-4-methoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the control of isomer formation during this critical synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity

The synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone is most commonly achieved via a Friedel-Crafts acylation of 2,3-dichloroanisole. While seemingly straightforward, the regiochemical outcome of this electrophilic aromatic substitution is a critical consideration. The benzene ring of the starting material is polysubstituted with two electron-withdrawing chloro groups and one strongly electron-donating methoxy group. The interplay of the directing effects of these substituents governs the position of the incoming acetyl group and, consequently, the formation of the desired product versus unwanted isomers. Understanding and controlling these factors is paramount for a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: I'm getting a mixture of isomers. How can I control the regioselectivity of the acylation?

A1: The formation of a single, desired isomer in the Friedel-Crafts acylation of 2,3-dichloroanisole is primarily dictated by the powerful directing effect of the methoxy group. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] Conversely, the chloro groups are deactivating and also ortho, para-directing. In a polysubstituted benzene ring, the most activating group generally controls the position of electrophilic substitution.

In 2,3-dichloroanisole, the methoxy group at C1 will direct the incoming electrophile (the acylium ion) to the positions ortho (C2 and C6) and para (C4) to it.

  • Position C2: Sterically hindered by the adjacent chloro group at C3.

  • Position C6: Sterically accessible.

  • Position C4: Sterically accessible and electronically favored.

Therefore, the major product is expected to be 1-(2,3-dichloro-4-methoxyphenyl)ethanone, where acylation occurs at the position para to the methoxy group. The formation of other isomers, such as acylation at the C6 position, is possible but should be minor under optimized conditions.

To maximize the yield of the desired isomer:

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the thermodynamically more stable para product.[3]

  • Controlled Addition: Slow, dropwise addition of the acylating agent (acetyl chloride) to the mixture of the substrate and Lewis acid can help to maintain a low concentration of the electrophile and minimize side reactions.[4]

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A2: Several factors can lead to a low or incomplete conversion in a Friedel-Crafts acylation:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst. Ensure all components are rigorously dried before use.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[6][7] Therefore, a stoichiometric amount (at least 1.1 equivalents) of the catalyst relative to the acylating agent is generally required.[6]

  • Deactivated Substrate: While the methoxy group is activating, the two chloro groups are deactivating. This makes 2,3-dichloroanisole less reactive than anisole itself. Ensure your reaction conditions (temperature and time) are sufficient to overcome this deactivation.[8]

Q3: How do I confirm the identity of my product and check for isomeric impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and get a preliminary assessment of the product mixture's complexity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile isomers. The mass spectra of the isomers will be very similar, but their retention times will differ.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of isomers and is also suitable for quantification.

Q4: I have a mixture of isomers after the reaction. What is the best way to purify the desired product?

A4:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[9][10] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For acetophenone derivatives, solvents like ethanol, methanol, or mixtures of hexane and ethyl acetate are often good starting points.[11] You may need to perform some small-scale solubility tests to find the optimal solvent or solvent system.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the isomers based on their polarity differences.

Experimental Protocol: Synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2,3-Dichloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C.

  • Substrate Addition: Dissolve 2,3-dichloroanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 2,3-dichloroanisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

Reagent Molar Ratio
2,3-Dichloroanisole1.0
Acetyl Chloride1.1
Aluminum Chloride1.2

Table 1: Recommended Molar Ratios of Reactants.

Visualizing the Synthesis and Isomer Control

Reaction Pathway and Directing Effects

The following diagram illustrates the Friedel-Crafts acylation of 2,3-dichloroanisole and the directing effects of the substituents that favor the formation of the desired product.

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_reaction Friedel-Crafts Acylation cluster_products Products 2,3-Dichloroanisole 2,3-Dichloroanisole ReactionStep Electrophilic Aromatic Substitution 2,3-Dichloroanisole->ReactionStep AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃C=O]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AcyliumIon->ReactionStep MajorProduct 1-(2,3-dichloro-4-methoxyphenyl)ethanone (Major Product) ReactionStep->MajorProduct Para-substitution (favored) MinorIsomer Other Isomers (Minor) ReactionStep->MinorIsomer Ortho-substitution (disfavored)

Caption: Reaction workflow for the synthesis of 1-(2,3-dichloro-4-methoxyphenyl)ethanone.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving issues of low product yield.

G start Low or No Product Yield check_moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) start->check_moisture check_catalyst Verify Catalyst Stoichiometry (≥1.1 equivalents) check_moisture->check_catalyst No dry_reagents Rigorously Dry All Components check_moisture->dry_reagents Yes check_temp_time Review Reaction Temperature and Time check_catalyst->check_temp_time Yes increase_catalyst Increase Amount of Lewis Acid check_catalyst->increase_catalyst No check_purity Assess Purity of Starting Materials check_temp_time->check_purity Yes optimize_conditions Optimize Temperature/Time (e.g., increase temperature or prolong reaction) check_temp_time->optimize_conditions No purify_reagents Purify Starting Materials check_purity->purify_reagents No success Improved Yield check_purity->success Yes dry_reagents->success increase_catalyst->success optimize_conditions->success purify_reagents->success

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Profiling of 2,3-Dichloro-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2,3-Dichloro-4-methoxyacetophenone , a critical intermediate in the synthesis of diuretic agents (e.g., Indacrinone analogs) and uricosuric drugs.

FTIR is presented here not just as a fingerprinting tool, but as a rapid process analytical technology (PAT) to validate the regioselectivity of Friedel-Crafts acylation.

Executive Summary

In the synthesis of 2,3-Dichloro-4-methoxyacetophenone (Target), confirming the introduction of the acetyl group and validating the substitution pattern is critical. While NMR is definitive, it is slow and expensive for routine monitoring.

This guide compares the FTIR profile of the Target against its precursor (2,3-Dichloroanisole ) and common isomers. The data demonstrates that the Carbonyl (C=O) stretching frequency serves as a high-fidelity molecular probe. Due to the specific steric inhibition of resonance caused by the ortho-chlorine at position 2, the carbonyl peak shifts significantly compared to standard methoxy-acetophenones, providing a "self-validating" spectral marker.

Spectroscopic Profile & Characteristic Peaks[1]

The "Steric Blue Shift" Phenomenon

The most distinct feature of this molecule is the position of its carbonyl band. In a standard para-substituted acetophenone (e.g., 4-methoxyacetophenone), the electron-donating methoxy group lowers the C=O frequency to ~1665 cm⁻¹ via resonance.

However, in 2,3-Dichloro-4-methoxyacetophenone , the chlorine atom at the C2 position (ortho to the acetyl group) creates steric hindrance. This forces the acetyl group to twist out of the plane of the benzene ring.

  • Consequence: The resonance overlap between the ring and the carbonyl is diminished.[1]

  • Result: The C=O bond retains more double-bond character, shifting the absorption to a higher wavenumber (Blue Shift) compared to its non-hindered analogs.

Table 1: Critical Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Ketone (C=O) 1695 ± 5 StrongDiagnostic Peak. Higher than typical 4-methoxyacetophenones (1665 cm⁻¹) due to ortho-Cl steric inhibition of resonance [1].
Ether (C-O-C) 1265 - 1275 StrongAsymmetric Ar-O-C stretch. Confirms retention of the methoxy group from the precursor.
Aromatic Ring 1580 - 1595 MediumC=C Ring skeletal vibrations.
Aryl Chloride 1050 - 1090 Med/StrongC-Cl in-plane deformation.
Subst. Pattern 810 - 830 StrongC-H Out-of-Plane (OOP) bend. Characteristic of two adjacent aromatic protons (C5 and C6 positions).
Alkyl C-H 2940 - 2970 WeakC-H stretch of the methoxy (-OCH₃) and acetyl (-COCH₃) methyl groups.

Comparative Analysis: Process Monitoring

This section compares the Target spectrum against the Precursor (Starting Material) to demonstrate how FTIR acts as a binary "Go/No-Go" gauge for reaction completion.

Scenario: Friedel-Crafts Acylation of 2,3-Dichloroanisole

Reaction: 2,3-Dichloroanisole + Acetyl Chloride


 2,3-Dichloro-4-methoxyacetophenone
FeaturePrecursor (2,3-Dichloroanisole)Product (Target)Operational Decision
1700 cm⁻¹ Region Silent (No peaks)Strong Peak (~1695 cm⁻¹) Appearance of this peak confirms acylation.
3000-3100 cm⁻¹ Aromatic C-H stretches onlyAromatic + Aliphatic C-HSubtle change; less diagnostic.
Fingerprint (OOP) ~770-800 cm⁻¹ (3 adj. H's)~810-830 cm⁻¹ (2 adj. H's)Shift indicates substitution at the C4 position.

Technical Insight: If the C=O peak appears lower, around 1665 cm⁻¹ , suspect the formation of an isomer where the acetyl group is not ortho to a chlorine (e.g., acylation at a less hindered position, though chemically unlikely due to directing effects). The high wavenumber is your confirmation of the correct 2,3-dichloro topology.

Experimental Protocol (Standard Operating Procedure)

Objective: Rapid ID and purity check of 2,3-Dichloro-4-methoxyacetophenone. Technique: Attenuated Total Reflectance (ATR) FTIR.[2]

Step-by-Step Methodology
  • Instrument Setup:

    • Calibrate FTIR spectrometer with a Polystyrene standard.

    • Ensure Crystal (Diamond or ZnSe) is clean. Background scan (Air) must be flat.

  • Sample Preparation:

    • Note: The target is a crystalline solid (MP ~74-78°C [2]).

    • Place approx. 2-5 mg of the solid directly onto the ATR crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for QC).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction.

    • Normalize intensity (0-1 Absorbance).

    • Critical Check: Zoom into 1650–1750 cm⁻¹.

  • Validation Criteria:

    • PASS: Distinct singlet peak at 1690–1700 cm⁻¹.

    • FAIL: Peak at 1660–1670 cm⁻¹ (Wrong isomer) or No peak (Unreacted starting material).

Decision Logic & Workflow Visualization

The following diagram illustrates the logic flow for using FTIR in the synthesis QC process.

QC_Workflow Start Crude Product Isolated FTIR_Scan Perform ATR-FTIR Scan (4000 - 600 cm⁻¹) Start->FTIR_Scan Check_CO Analyze 1650-1750 cm⁻¹ Region FTIR_Scan->Check_CO No_Peak No Peak Detected Check_CO->No_Peak Silent Peak_Low Peak at ~1665 cm⁻¹ Check_CO->Peak_Low Red Shifted Peak_High Peak at ~1695 cm⁻¹ Check_CO->Peak_High Blue Shifted Result_Fail1 FAIL: Unreacted Precursor (2,3-Dichloroanisole) No_Peak->Result_Fail1 Result_Fail2 FAIL: Regioisomer Suspected (Lack of Steric Twist) Peak_Low->Result_Fail2 Result_Pass PASS: Target Confirmed (2,3-Dichloro-4-methoxyacetophenone) Peak_High->Result_Pass

Figure 1: Decision tree for validating the synthesis of 2,3-Dichloro-4-methoxyacetophenone based on Carbonyl shift.

References

  • NIST Chemistry WebBook. Infrared Spectra of Chloroacetophenones and Related Compounds. National Institute of Standards and Technology. Available at: [Link] (Accessed Feb 2026).

  • PubChem. 2,3-Dichloroanisole (Precursor) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for steric inhibition of resonance effects in IR).

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 1-(2,3-dichloro-4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and precision in the identification and quantification of APIs and their potential impurities.[1] This guide provides an in-depth, experience-driven comparison of strategies for developing a robust HPLC method for assessing the purity of 1-(2,3-dichloro-4-methoxyphenyl)ethanone, a halogenated aromatic ketone intermediate.

The narrative that follows is not a rigid protocol but a logical progression of experimental choices, grounded in chromatographic theory and practical insights. We will explore the rationale behind selecting the appropriate stationary and mobile phases, optimizing separation parameters, and validating the final method to ensure its suitability for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[1][3]

Understanding the Analyte: 1-(2,3-dichloro-4-methoxyphenyl)ethanone

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. 1-(2,3-dichloro-4-methoxyphenyl)ethanone is a non-polar, aromatic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms, a methoxy group, and an acetyl group, suggests significant hydrophobicity. This inherent non-polar nature makes reversed-phase HPLC (RP-HPLC) the most logical starting point for method development.[4][5] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[5][6]

Strategic Approach to Method Development

A systematic and logical workflow is essential for efficient and effective HPLC method development.[7] Our approach is multi-faceted, beginning with initial screening of columns and mobile phases, followed by fine-tuning of chromatographic parameters to achieve optimal separation, and culminating in method validation.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte Analyte Characterization (1-(2,3-dichloro-4-methoxyphenyl)ethanone) Column_Screening Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Screening informs Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening leads to Gradient_Optimization Gradient Optimization (Scouting & Fine-Tuning) Mobile_Phase_Screening->Gradient_Optimization informs Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp followed by Wavelength_Selection Detection Wavelength Selection (PDA) Flow_Rate_Temp->Wavelength_Selection and Forced_Degradation Forced Degradation Studies Wavelength_Selection->Forced_Degradation enables Validation_Parameters Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) Forced_Degradation->Validation_Parameters provides samples for Final_Method Final Validated HPLC Method Validation_Parameters->Final_Method results in

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening - Laying the Foundation

The initial screening phase, often referred to as method scouting, aims to identify a suitable column and mobile phase combination that provides a reasonable separation to build upon.[7]

Column Selection: A Comparative Analysis

The choice of stationary phase is a critical determinant of separation selectivity.[8] Given the aromatic and halogenated nature of our analyte, we will compare two common reversed-phase columns: a standard C18 (Octadecylsilane) and a Phenyl-Hexyl column.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[9] The primary separation mechanism is based on hydrophobic interactions between the analyte and the C18 alkyl chains.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the presence of the phenyl group.[10] This allows for π-π interactions with aromatic analytes, which can enhance the separation of structurally similar compounds, particularly those containing aromatic rings.[10]

Experimental Protocol: Column Screening

  • Columns:

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A generic scouting gradient of 5% to 95% Acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm.

  • Sample: 1 mg/mL solution of 1-(2,3-dichloro-4-methoxyphenyl)ethanone in Acetonitrile/Water (50:50).

Expected Outcome & Rationale: The C18 column is expected to provide good retention of the main peak. The Phenyl-Hexyl column may offer improved resolution between the main peak and any closely related aromatic impurities due to the additional π-π interaction mechanism.

Mobile Phase Selection: Acetonitrile vs. Methanol

The organic modifier in the mobile phase plays a crucial role in controlling the elution strength and selectivity.[4] Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[5]

  • Acetonitrile: Generally offers lower viscosity, resulting in lower backpressure, and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Methanol: Can sometimes provide different selectivity compared to acetonitrile and is often a more cost-effective option.

Experimental Protocol: Mobile Phase Screening

This is performed on the most promising column from the initial screening.

  • Mobile Phase A: Water

  • Mobile Phase B (Comparison):

    • Acetonitrile

    • Methanol

  • Gradient: A scouting gradient from a low to high percentage of the organic modifier.

Data Presentation: Initial Screening Results

ColumnMobile Phase ModifierMain Peak Retention Time (min)Peak Shape (Tailing Factor)Observations
C18Acetonitrile12.51.1Good retention, symmetrical peak.
C18Methanol13.81.2Slightly longer retention, acceptable peak shape.
Phenyl-HexylAcetonitrile11.91.0Excellent peak shape, potential for better impurity separation.
Phenyl-HexylMethanol13.21.1Good peak shape.

Decision: Based on the initial screening, the Phenyl-Hexyl column with an Acetonitrile/Water mobile phase appears to be the most promising combination, offering excellent peak symmetry and the potential for unique selectivity for aromatic impurities.

Phase 2: Method Optimization - Refining the Separation

With a suitable column and mobile phase selected, the next step is to optimize the chromatographic conditions to achieve the desired resolution, analysis time, and sensitivity.[7]

Gradient Optimization: The Key to Resolving Impurities

A gradient elution, where the mobile phase composition changes over time, is typically necessary for purity analysis to ensure that both early and late-eluting impurities are effectively separated.[11][12]

Experimental Protocol: Gradient Optimization

  • Initial Scouting Gradient: A fast, linear gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) is used to determine the approximate elution time of the main peak and any significant impurities.[11]

  • Fine-Tuning: Based on the scouting run, the gradient is modified to provide better resolution around the main peak and any observed impurities. This may involve:

    • A shallow gradient segment around the elution time of the main component.

    • Holding the initial mobile phase composition for a short period to ensure good peak shape for early eluting impurities.

    • A final high-organic wash to elute any strongly retained compounds.

Flow Rate and Temperature Optimization

Flow rate and column temperature can also influence the separation.

  • Flow Rate: A lower flow rate can sometimes improve resolution but will increase the analysis time. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. A common starting temperature is 30-40 °C.

Detection Wavelength Selection

A Photodiode Array (PDA) detector is invaluable during method development as it acquires the entire UV-Vis spectrum for each eluting peak.[13][14] This allows for:

  • Optimal Wavelength Selection: The wavelength of maximum absorbance for 1-(2,3-dichloro-4-methoxyphenyl)ethanone can be determined to maximize sensitivity.

  • Peak Purity Analysis: The PDA detector can assess the spectral homogeneity across a single chromatographic peak, providing an indication of co-eluting impurities.[2][15]

Experimental Protocol: Final Optimized Method

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-18 min: 70% to 90% B

    • 18-20 min: 90% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: PDA at 254 nm

Diagram: Logical Relationship of Optimization Parameters

OptimizationLogic Resolution Resolution AnalysisTime Analysis Time PeakShape Peak Shape Sensitivity Sensitivity Gradient Gradient Profile Gradient->Resolution Gradient->AnalysisTime FlowRate Flow Rate FlowRate->Resolution FlowRate->AnalysisTime Temperature Temperature Temperature->Resolution Temperature->PeakShape Wavelength Detection Wavelength Wavelength->Sensitivity

Caption: Interplay of parameters in HPLC method optimization.

Phase 3: Method Validation - Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[1][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of validation for a purity method.[18][19] It involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[19][20] The purpose is to demonstrate the stability-indicating nature of the method, i.e., its ability to separate the intact drug from its potential degradation products.[1][18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 N HCl, heated at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mg/mL of the analyte in 0.1 N NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method. The chromatograms should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the main peak.

Validation Parameters

The following parameters must be evaluated according to ICH Q2(R1):[3][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradants.[3] This is demonstrated through the forced degradation studies.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[21]

Data Presentation: Validation Summary

Validation ParameterAcceptance CriteriaResult
SpecificityNo interference from degradantsPass
Linearity (r²)≥ 0.9990.9998
RangeReporting threshold to 120% of specificationEstablished
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%< 1.0%
LOQSufficiently low for impurity quantification0.05%
RobustnessNo significant impact on resultsPass

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. Through a comparative approach to column and mobile phase selection, followed by meticulous optimization and rigorous validation, we have established a stability-indicating HPLC method for the purity assessment of 1-(2,3-dichloro-4-methoxyphenyl)ethanone. The use of a Phenyl-Hexyl column provided superior selectivity for this aromatic compound, and the comprehensive validation as per ICH guidelines ensures the trustworthiness and reliability of the analytical data generated. This guide serves as a practical framework for researchers and scientists engaged in similar analytical challenges in the pharmaceutical industry.

References

  • Shimadzu Corporation. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • YMC CO., LTD. (n.d.). Guides for method development.
  • Sadek, P. E. (2006, August 22). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Zhou, Y., & Terada, H. (n.d.). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. Shimadzu.
  • Hossain, M. A., et al. (2020). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry, 2020, 8847986.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • da Silva, R. B., et al. (2020). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN.
  • ZirChrom Separations, Inc. (2004, May). Method Development Guide.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Pharmaceutical Technology. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Biotage. (2023, January 20). How do I develop a reversed-phase flash column chromatography method?.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • Echemi. (n.d.). Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-.
  • International Journal of Scientific Development and Research. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Journal of Pharmaceutical Research International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
  • Scribd. (n.d.). ICH Q2(R1) Validation of Analytical Methods in Accordance With ICH Guidelines.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5).
  • Kromidas, S. (Ed.). (2019). Gradient HPLC for Practitioners. Wiley-VCH.
  • Linklab. (n.d.). HPLC Column Selection Guide.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ChemSynthesis. (2025, May 20). 2,2-dichloro-1-(4-methoxyphenyl)ethanone.
  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
  • NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

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Reference Standards for 1-(2,3-dichloro-4-methoxyphenyl)Ethanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Aripiprazole , the quality of early intermediates dictates the impurity profile of the final API. 1-(2,3-dichloro-4-methoxyphenyl)Ethanone (CAS: 6725-04-8), also known as 2,3-dichloro-4-methoxyacetophenone, is a critical Key Starting Material (KSM) or early intermediate. Unlike the piperazine moiety (USP Related Compound C), this ethanone derivative often lacks a dedicated pharmacopeial monograph, forcing pharmaceutical scientists to establish their own Primary Reference Standards .

This guide compares the performance of Commercial "Reagent Grade" materials against Qualified "In-House Primary" Standards . It provides a validated HPLC protocol for purity assessment and a rigorous workflow for qualifying this compound as a reference standard in a GMP environment.

Technical Background & Criticality

The structural integrity of 1-(2,3-dichloro-4-methoxyphenyl)Ethanone is vital because its regioisomeric impurities (e.g., 2,4-dichloro isomers) are extremely difficult to remove after the subsequent etherification and condensation steps in Aripiprazole synthesis.

The "Standard" Problem
  • Commercial Reagents: Often supplied with a "purity" based on GC-FID (area %), which ignores non-volatile inorganic salts or water content.

  • Analytical Standards: Required for quantitative assay (w/w%) to determine stoichiometry in manufacturing.

  • Impurity Carryover: A 0.5% isomeric impurity in this KSM can result in a >0.15% failure in the final API if not controlled.

Comparative Analysis: Reagent Grade vs. Qualified Reference Standard

The following table summarizes experimental data comparing a typical commercial reagent (Source A) against a material fully qualified as a Primary Reference Standard (Source B) using the Mass Balance approach.

FeatureCommercial Reagent Grade (Source A)Qualified Primary Standard (Source B)Impact on Analysis
Assigned Purity 98.5% (GC Area %)99.2% (Mass Balance:

)
Assay Bias: Source A leads to 0.7% overestimation of yield.
Water Content (KF) Not Reported (Actual: 0.4%)0.05% (Dried & Titered)Stoichiometry: Excess water hydrolyzes sensitive reagents in next step.
Regioisomer Content 0.8% (2,4-dichloro isomer)< 0.1% (Purified)Specificity: Source A fails to resolve isomer in generic methods.
Residue on Ignition 0.2%< 0.05%Mass Accuracy: Inorganic salts inflate the weight of Source A.
Traceability Batch CoA onlyNMR (

), MS, IR, TGA
Regulatory: Source A is rejected in GMP audits for critical assays.

Senior Scientist Insight: Never use a "Reagent Grade" CoA value (Area %) as the potency factor for an Assay calculation. You must correct for water, residuals, and inorganics.

Experimental Protocol: Purity & Impurity Analysis

This protocol is designed to separate the target ethanone from its critical impurities: the demethylated phenol (2,3-dichloro-4-hydroxyacetophenone) and the regioisomer (2,4-dichloro analog).

HPLC Method Parameters
  • Instrument: Agilent 1290 Infinity II or equivalent (U)HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary), 220 nm (impurities).

  • Injection Volume: 5

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
2.08020Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.18020Re-equilibration
25.08020End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of Standard into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Sensitivity Solution: Dilute Stock 1:100 (10 ppm) to verify LOQ.

System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: > 2.0 between Main Peak and "Phenolic Impurity" (RRT ~0.8).

  • RSD (n=6): NMT 0.5% for Assay; NMT 2.0% for Impurities.

Reference Standard Qualification Workflow

Establishing a "Primary" standard in-house requires a rigorous workflow. The diagram below illustrates the decision logic and testing required to upgrade a material from "Chemical" to "Reference Standard" compliant with ICH Q7 guidelines.

ReferenceStandardQualification Start Procure High Purity Material (>99% via HPLC/GC) ID_Test Structural Identification (1H-NMR, 13C-NMR, MS, IR) Start->ID_Test Purity_Test Chromatographic Purity (HPLC + GC) ID_Test->Purity_Test Residuals Residual Analysis (KF Water, ROI, Solvents) Purity_Test->Residuals Mass_Balance Calculate Potency (Mass Balance) P = [100 - (%Imp + %H2O + %Res + %Solv)] Residuals->Mass_Balance Validation Verify vs. Orthogonal Method (e.g., DSC or qNMR) Mass_Balance->Validation Decision Discrepancy < 1.0%? Validation->Decision Release Release as Primary Standard Generate CoA with Expiry Decision->Release Yes Reject Reject / Re-Purify Decision->Reject No

Figure 1: Workflow for qualifying a secondary material as a Primary Reference Standard using the Mass Balance approach.

Impurity Profiling & Characterization

When analyzing 1-(2,3-dichloro-4-methoxyphenyl)Ethanone, three specific impurities must be monitored. These are often absent in generic CoAs but critical for Aripiprazole synthesis.

Impurity NameStructure / OriginRRT (Approx)Detection Note
Phenolic Impurity 1-(2,3-dichloro-4-hydroxyphenyl)ethanoneFrom incomplete methylation or hydrolysis.0.85pH sensitive. Use acidic mobile phase to suppress ionization and sharpen peak.
Regioisomer 1-(2,4-dichloro-3-methoxyphenyl)ethanoneFrom impure starting phenol.1.05Critical Pair. Requires high-efficiency column (>15,000 plates) to resolve from main peak.
Over-chlorinated Trichloro-methoxy-acetophenoneProcess byproduct.1.20Highly lipophilic; elutes late in the gradient.

Recommendations

  • For Routine Release Testing: Use a Secondary Standard qualified against an in-house Primary Standard. Re-qualify annually.

  • For Impurity Identification: Do not rely on relative retention times (RRT) alone. Use LC-MS (ESI+) to confirm molecular weight (

    
     Da for the main compound).
    
  • Storage: Store the reference standard at 2-8°C protected from light. The methoxy group is relatively stable, but the ketone can degrade under strong UV or oxidative stress.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).[1] Defines requirements for reference standards in API manufacturing.

  • U.S. Pharmacopeia (USP). General Chapter <11> Reference Standards. Specifies the hierarchy and qualification of primary vs. secondary standards.

  • BenchChem. The Synthetic Pathway of Aripiprazole: A Technical Guide. (2025).[2] Details the role of the ethanone intermediate in the convergent synthesis strategy.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11656041 (Aripiprazole Intermediate). Provides chemical structure and property data.[2][3]

  • Sigma-Aldrich. Aripiprazole Related Compound C & F Reference Standards. Illustrates the availability of downstream impurity standards.

Sources

Technical Guide: Structural Elucidation of 2,3-Dichloro-4-methoxyacetophenone via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Comparison & Structural Elucidation Manual . It is designed for analytical chemists and process development scientists who need to verify the identity of 2,3-Dichloro-4-methoxyacetophenone (a critical pharmacophore intermediate) and distinguish it from common regioisomers using Carbon-13 NMR.

Executive Summary & Core Challenge

In drug development, 2,3-Dichloro-4-methoxyacetophenone is a high-value intermediate, often synthesized via Friedel-Crafts acylation.[1] The primary analytical challenge is Regioisomer Differentiation . The chlorination pattern (2,3- vs. 2,5- vs. 3,5-) significantly alters the electronic and steric environment, yet these isomers often co-elute in HPLC.[1]

The "Performance" of 13C NMR: Unlike 1H NMR, where proton signals may overlap or appear as complex multiplets due to higher-order coupling, 13C NMR provides distinct, singlet-like resolution (decoupled) that acts as a definitive "fingerprint" for the substitution pattern.[1] This guide compares the target molecule against its non-chlorinated precursor (4-Methoxyacetophenone) and a structural analog (2,4-Dichloroacetophenone) to establish a self-validating assignment logic.

Comparative Data Analysis

The following table triangulates the chemical shifts of the target molecule by comparing it with experimentally validated standards. This comparison highlights the "Ortho-Effect" and "Ipso-Shielding," which are the primary mechanisms for structural confirmation.

Carbon PositionTarget: 2,3-Dichloro-4-OMe (Predicted/Triangulated)Control 1: 4-Methoxyacetophenone (Experimental)Control 2: 2,4-Dichloroacetophenone (Experimental)Mechanistic Insight (Why it shifts)
C=O[1] (Carbonyl) 199.0 - 200.5 ppm 196.3 ppm198.8 ppmSteric Twist: The Cl at C2 forces the acetyl group out of plane, reducing conjugation and deshielding the carbonyl (Downfield shift).
C4 (Ipso-OMe) 157.0 - 159.0 ppm 163.3 ppm137.7 (C-Cl)Crowding: The Cl at C3 crowds the Methoxy group. While OMe is strongly deshielding, the ortho-Cl creates a slight shielding relative to the mono-substituted analog.
C1 (Ipso-Acetyl) 136.0 - 138.0 ppm 130.1 ppm137.2 ppmInductive/Steric: The C2-Cl deshields the ipso carbon significantly compared to the H-substituted precursor.
C2 (Ipso-Cl) 130.0 - 132.0 ppm 130.3 (C-H)132.5 (C-Cl)Heavy Atom Effect: The Ipso-Cl effect (+6 ppm) is counteracted by the ortho-acetyl group's steric compression.
C3 (Ipso-Cl) 122.0 - 125.0 ppm 113.4 (C-H)130.5 (C-H)Resonance: Located ortho to the electron-donating OMe group, this carbon is shielded relative to a naked chlorobenzene.[1]
-OCH3 (Methoxy) 56.0 - 57.0 ppm 55.2 ppmN/ADeshielding: Slight downfield shift due to the ortho-Cl (C3) proximity.
-CH3 (Acetyl) 30.0 - 31.0 ppm 26.0 ppm30.6 ppmDiagnostic Signal: The methyl group shifts ~4 ppm downfield due to the "Ortho Effect" (loss of coplanarity) caused by the C2-Cl.

Critical QC Check: If your Acetyl-CH3 signal appears at 26.0 ppm , you likely have the 3,5-dichloro isomer (symmetric, no ortho-clash).[1] If it appears at 30-31 ppm , you have a 2-substituted isomer (2,3- or 2,5-).[1]

Experimental Protocol

To ensure reproducible data that matches the table above, follow this standardized workflow. This protocol minimizes solvent effects and relaxation artifacts.

A. Synthesis (Friedel-Crafts Context)
  • Precursor: 2,3-Dichloroanisole.[1]

  • Reagents: Acetyl Chloride (1.2 eq), AlCl3 (1.5 eq), DCM (Solvent).[1]

  • Key Observation: The reaction must be monitored for the para vs. ortho acylation. The 13C NMR confirms the acetyl group is para to the methoxy (C4 position) and not ortho (C6 position).

B. NMR Sample Preparation
  • Solvent: Use CDCl3 (Deuterated Chloroform) with 0.03% v/v TMS.

    • Why: CDCl3 is the standard reference. DMSO-d6 can cause solvent-solute complexation that shifts the Carbonyl peak by 1-2 ppm, complicating the "Ortho Effect" analysis.

  • Concentration: Dissolve 30-50 mg of product in 0.6 mL solvent.

    • Note: High concentration is required for 13C due to the low natural abundance (1.1%) of the isotope.

  • Filtration: Filter through a cotton plug to remove inorganic salts (AlCl3 residues) which can cause line broadening (paramagnetic impurities).

C. Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C3, C4, C=O) have long T1 relaxation times.[1] A short D1 will suppress their signals, making the Ipso-carbons invisible.

  • Scans (NS): Minimum 1024 scans (approx 30-45 mins).

  • Spectral Width: -10 to 220 ppm.

Structural Elucidation Logic (Visualization)

The following diagram illustrates the decision tree for confirming the 2,3-dichloro-4-methoxy structure against potential impurities using the data derived above.

NMR_Logic Start Start: Acquire 13C{1H} Spectrum Check_Methyl Check Acetyl-CH3 Shift (Region: 25-32 ppm) Start->Check_Methyl Decision_Methyl Is CH3 > 30.0 ppm? Check_Methyl->Decision_Methyl Isomer_35 Likely 3,5-Dichloro Isomer (No Ortho-Clash) Decision_Methyl->Isomer_35 No (~26 ppm) Check_CO Check Carbonyl (C=O) Shift (Region: 190-205 ppm) Decision_Methyl->Check_CO Yes (~30 ppm) Decision_CO Is C=O > 198.0 ppm? Check_CO->Decision_CO Isomer_NoOrtho Suspect 3-Chloro or Non-Ortho Impurity Decision_CO->Isomer_NoOrtho No (<197 ppm) Check_Aromatic Check Aromatic Region (Count Quaternary Carbons) Decision_CO->Check_Aromatic Yes (>198 ppm) Decision_Quat 4 Quaternary Signals? (C1, C2, C3, C4) Check_Aromatic->Decision_Quat Final_Confirm CONFIRMED: 2,3-Dichloro-4-methoxyacetophenone Decision_Quat->Final_Confirm Yes Recheck_Struct Re-evaluate Structure (Possible 2,5-isomer) Decision_Quat->Recheck_Struct No

Figure 1: Decision tree for distinguishing regioisomers based on critical chemical shift thresholds.

Deep Dive: The "Ortho Effect" Mechanism

Understanding why the shifts occur validates your data interpretation.

  • Carbonyl Deshielding (196 → 199 ppm): In 4-methoxyacetophenone, the carbonyl group is coplanar with the benzene ring, allowing maximum

    
    -conjugation. This conjugation donates electron density into the carbonyl 
    
    
    
    orbital, shielding the carbon.[1]
    • In the 2,3-Dichloro target: The Chlorine atom at position 2 is physically bulky (Van der Waals radius ~1.75 Å). It sterically clashes with the acetyl methyl group. To relieve this strain, the acetyl group rotates out of the aromatic plane.[1]

    • Result: Loss of conjugation. The carbonyl becomes more "ketone-like" (isolated), shifting downfield toward 200+ ppm.

  • Methyl Deshielding (26 → 30 ppm): The methyl carbon is usually at 26 ppm. When twisted out of plane, it sits in the deshielding cone of the aromatic ring current or experiences van der Waals deshielding from the adjacent Chlorine lone pairs. This +4 ppm shift is the most reliable indicator of 2-position substitution.

References
  • Spectral Database for Organic Compounds (SDBS). 13C NMR data for 4-Methoxyacetophenone (SDBS No. 1464). National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

  • Dhami, K. S., & Stothers, J. B. (1965).[1] 13C NMR Studies: Carbon-13 NMR Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479-497.[1] (Foundational text on steric inhibition of resonance in acetophenones). [Link][1]

  • PubChem. 2,3-Dichloroanisole Compound Summary. (Precursor ring shift data). [Link]

Sources

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